2-Bromo-5-chloro-3-fluorobenzoic acid
Description
BenchChem offers high-quality 2-Bromo-5-chloro-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZTDMJJUWEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-chloro-3-fluorobenzoic Acid (CAS 1529288-48-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-chloro-3-fluorobenzoic acid, with CAS number 1529288-48-9, is a halogenated aromatic carboxylic acid. Its polysubstituted phenyl ring makes it a valuable building block in medicinal chemistry and agrochemical research. The strategic placement of bromo, chloro, and fluoro substituents, along with the carboxylic acid moiety, offers multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, with a focus on providing practical insights for laboratory professionals.
Chemical and Physical Properties
2-Bromo-5-chloro-3-fluorobenzoic acid is a solid at room temperature.[1][2] While detailed experimental data is not widely published, its properties can be estimated based on its structure and data from suppliers.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1529288-48-9 | [1][2] |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Purity | ≥95% (as offered by suppliers) | [2] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Synthesis of 2-Bromo-5-chloro-3-fluorobenzoic Acid
Proposed Synthesis Route 1: Electrophilic Bromination of 3-Chloro-5-fluorobenzoic Acid
This approach involves the direct bromination of a suitable precursor, 3-chloro-5-fluorobenzoic acid. The directing effects of the existing substituents (chloro, fluoro, and carboxylic acid) will influence the position of the incoming bromine atom. The carboxylic acid group is a meta-director, while the halogen atoms are ortho, para-directors. The interplay of these directing effects will be crucial in achieving the desired regioselectivity.
Workflow for Electrophilic Bromination:
Caption: Proposed workflow for the synthesis of 2-Bromo-5-chloro-3-fluorobenzoic acid via electrophilic bromination.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for a similar transformation, the bromination of an aromatic compound in acetic acid, can be found in the literature.[3] Based on this, a plausible procedure would be:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-fluorobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide or aluminum chloride.
-
Bromination: Slowly add the brominating agent (e.g., a solution of bromine in acetic acid or N-bromosuccinimide) to the reaction mixture at room temperature. The reaction may be gently heated to ensure completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into a solution of sodium thiosulfate to quench any unreacted bromine. The product can then be extracted with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-Bromo-5-chloro-3-fluorobenzoic acid.
Causality of Experimental Choices:
-
Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent. N-Bromosuccinimide (NBS) can be a milder alternative, potentially offering better regioselectivity and easier handling.
-
Lewis Acid Catalyst: The catalyst polarizes the bromine molecule, making it a more potent electrophile, which is necessary to overcome the deactivating effect of the halogen and carboxyl groups on the aromatic ring.[4]
-
Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants but is relatively inert to the reaction conditions.
Proposed Synthesis Route 2: Sandmeyer Reaction of an Amino Precursor
An alternative and often highly regioselective method is the Sandmeyer reaction.[5] This would involve the diazotization of an amino-substituted precursor, followed by displacement of the diazonium group with a bromide. A potential precursor for this reaction is 2-amino-5-chloro-3-fluorobenzoic acid.
Workflow for Sandmeyer Reaction:
Caption: Proposed workflow for the synthesis of 2-Bromo-5-chloro-3-fluorobenzoic acid via the Sandmeyer reaction.
Experimental Protocol (Hypothetical):
Detailed procedures for Sandmeyer reactions are widely available.[6][7] A typical protocol would be as follows:
-
Diazotization: Dissolve 2-amino-5-chloro-3-fluorobenzoic acid in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature.
-
Preparation of Copper(I) Bromide: In a separate flask, prepare a solution of copper(I) bromide.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve. The reaction mixture may be gently warmed to ensure complete reaction.
-
Work-up: After the evolution of nitrogen ceases, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Causality of Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a temperature between 0 and 5 °C is crucial for the successful formation and handling of the diazonium salt intermediate.[7]
-
Copper(I) Bromide: Copper(I) salts are essential catalysts for the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[3][5]
Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) showing two distinct signals for the two aromatic protons. The chemical shifts and coupling constants will be influenced by the surrounding halogen substituents.[8] |
| ¹³C NMR | Signals for seven distinct carbon atoms. The carboxyl carbon will be significantly downfield (δ ~165-185 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts influenced by the attached halogens. Carbons directly bonded to halogens will show characteristic shifts.[9] |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). C-Br, C-Cl, and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).[10] Fragmentation would likely involve the loss of the halogen atoms and the carboxyl group. |
Reactivity and Potential Applications
The presence of multiple reactive sites makes 2-Bromo-5-chloro-3-fluorobenzoic acid a versatile building block in organic synthesis.
Diagram of Potential Reactions:
Caption: Potential synthetic transformations of 2-Bromo-5-chloro-3-fluorobenzoic acid.
Halogenated benzoic acids are important intermediates in the synthesis of a wide range of biologically active molecules.[11] The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[12]
-
Pharmaceuticals: This compound can serve as a scaffold for the development of new therapeutic agents. The carboxylic acid group can be converted to esters or amides to modulate solubility and cell permeability. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce further complexity and build larger molecular architectures.
-
Agrochemicals: Halogenated aromatic compounds are prevalent in herbicides and pesticides.[11] 2-Bromo-5-chloro-3-fluorobenzoic acid could be a precursor for the synthesis of new agrochemicals with improved efficacy and selectivity.
Safety and Handling
As with all laboratory chemicals, 2-Bromo-5-chloro-3-fluorobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[13]
Conclusion
2-Bromo-5-chloro-3-fluorobenzoic acid is a valuable and versatile building block for chemical synthesis. While detailed experimental data is not widely published, its synthesis can be reasonably approached through established methods like electrophilic bromination or the Sandmeyer reaction. Its polysubstituted nature offers numerous possibilities for derivatization, making it a compound of interest for researchers in drug discovery and agrochemical development. As with any chemical synthesis, careful planning, execution, and purification are essential for successful outcomes.
References
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PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. ([Link])
- El-Maghraby, M. A., & Hassan, M. E. (1982). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(6), 560-561.
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Wikipedia. Sandmeyer reaction. ([Link])
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The Royal Society of Chemistry. Supplementary Information. ([Link])
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Organic Chemistry Portal. Sandmeyer Reaction. ([Link])
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YouTube. Sandmeyer Reaction - experimental procedure and set up. ([Link])
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Scribd. Sandmeyer Reaction Overview and Procedure. ([Link])
- Gemoets, H. P. L., et al. (2019).
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AGC Chemicals. Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. ([Link])
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PureSynth. 2-Bromo-5-Chlorobenzoic Acid 98%. ([Link])
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NIST. 2-Bromo-5-chlorobenzoic acid. ([Link])
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ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. ([Link])
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Oregon State University. 13C NMR Chemical Shift. ([Link])
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Chemistry LibreTexts. 5.6: 13C-NMR Spectroscopy. ([Link])
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. ()
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Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. ([Link])
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. ([Link])
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PubChemLite. 2-bromo-5-chloro-4-fluorobenzoic acid (C7H3BrClFO2). ([Link])
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University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. ([Link])
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PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. ([Link])
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ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ([Link])
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MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ([Link])
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PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid. ([Link])
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AA Blocks. 4-Bromo-2-Chloro-3-Fluorobenzoic Acid. ([Link])
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ResearchGate. Figure 4. Mass spectrometry-based structure elucidation. Fragmentation... ([Link])
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2-Bromo-5-chloro-3-fluorobenzoic acid chemical structure and SMILES
An In-depth Technical Guide to 2-Bromo-5-chloro-3-fluorobenzoic Acid: Structure, Properties, and Synthetic Strategies
Executive Summary
2-Bromo-5-chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly valuable and specialized building block in modern chemical research and development. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the benzoic acid core, offers a versatile platform for the synthesis of complex molecules. The presence of multiple, distinct halogens allows for selective functionalization through various cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties of derivative compounds. This guide provides a detailed overview of its chemical identity, structural features, physicochemical properties, and strategic importance in medicinal chemistry and materials science. Furthermore, it outlines a plausible synthetic pathway, offering insights into its preparation for research applications.
Chemical Identity and Structure
Precise identification is critical for sourcing, regulatory compliance, and experimental replication. The following section details the key identifiers and structural representations for 2-Bromo-5-chloro-3-fluorobenzoic acid.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-Bromo-5-chloro-3-fluorobenzoic acid
-
Molecular Formula: C₇H₃BrClFO₂[1]
Chemical Structure
The structure consists of a benzene ring substituted with a carboxylic acid group at position 1. The halogen substituents are located at position 2 (Bromo), position 5 (Chloro), and position 3 (Fluoro).
(Note: An illustrative 2D structure. Official database representations should be consulted for bond-angle accuracy.)
SMILES and InChI Notation
These machine-readable formats are essential for cheminformatics and database searches.
-
SMILES (Simplified Molecular-Input Line-Entry System): O=C(O)C1=C(F)C(Cl)=CC(Br)=C1
-
InChI (IUPAC International Chemical Identifier): InChI=1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
-
InChIKey: GEOZTDMJJUWEGK-UHFFFAOYSA-N
Physicochemical and Safety Data
The following table summarizes the key physicochemical properties and handling information for 2-Bromo-5-chloro-3-fluorobenzoic acid. This data is crucial for experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| Molecular Weight | 253.45 g/mol | [1] |
| Appearance | White to off-white solid/powder (Typical) | General observation for similar compounds |
| Purity | ≥95% (As commercially available) | [2] |
| Storage Conditions | Sealed in dry, room temperature | [1] |
| Boiling Point | 321.5 ± 42.0 °C (Predicted for isomer) | |
| pKa (Predicted) | 1.62 ± 0.10 (Predicted for similar structure) | [3] |
| LogP (Predicted) | ~2.9 (Based on similar structures) | [4] |
Safety and Handling Profile
While specific toxicity data for this exact compound is limited, the safety profile can be inferred from structurally related halogenated benzoic acids.[4]
-
Hazard Statements: Assumed to be Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
The Strategic Role of Fluorinated Aryl Halides in Drug Discovery
Halogenated benzoic acids are foundational scaffolds in medicinal chemistry.[5] The incorporation of a fluorine atom, as in 2-Bromo-5-chloro-3-fluorobenzoic acid, is a deliberate design strategy to enhance drug-like properties. The high electronegativity of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets.[6] This makes fluorinated building blocks, such as the topic compound, highly sought after for developing novel therapeutics, including anti-inflammatory agents and anticancer drugs.[6]
Synthetic Strategy and Methodologies
Proposed Retrosynthetic Analysis
A plausible retrosynthetic approach involves disconnecting the bromo and carboxyl groups, leading back to a more common starting material. This analysis highlights the key bond formations required for its synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Forward Synthesis Protocol
This proposed workflow provides a robust, step-by-step methodology for the laboratory-scale synthesis of the title compound.
Workflow Diagram:
Caption: Proposed forward synthesis workflow.
Methodology:
-
Step 1: Bromination of 4-Chloro-2-fluoroaniline
-
Rationale: The amino group is a strong activating group, directing the electrophilic substitution of bromine to the ortho and para positions. As the para position is blocked by chlorine, bromination is expected to occur at the ortho position (C2). N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent that minimizes over-bromination side reactions.
-
Protocol:
-
Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 2-bromo-5-chloro-3-fluoroaniline.
-
-
-
Step 2: Conversion to Benzoic Acid via Diazotization-Cyanation-Hydrolysis
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aniline to a wide range of functional groups via a diazonium salt intermediate. Here, the aniline is converted to a nitrile, which is then readily hydrolyzed to the desired carboxylic acid.
-
Protocol:
-
Diazotization: Suspend the 2-bromo-5-chloro-3-fluoroaniline (1.0 eq) in an aqueous solution of sulfuric acid (or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis: Without isolating the intermediate nitrile, add concentrated sulfuric acid to the reaction mixture and heat to reflux (typically >100 °C) for several hours until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Cool the mixture, which should cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-5-chloro-3-fluorobenzoic acid.
-
-
Applications and Research Context
2-Bromo-5-chloro-3-fluorobenzoic acid is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Pharmaceutical Synthesis: It is an ideal starting point for creating libraries of novel compounds. The carboxylic acid can be converted to amides or esters, while the bromo and chloro groups can be selectively targeted in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This approach is central to the synthesis of active pharmaceutical ingredients (APIs), including those for metabolic disorders and inflammatory diseases.[7]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize advanced herbicides and pesticides where the specific halogenation pattern is key to biological activity and target specificity.[5]
-
Material Science: The high halogen content and aromatic core make it a candidate for incorporation into specialty polymers and resins, potentially enhancing properties like thermal stability and flame retardancy.[5]
Conclusion
2-Bromo-5-chloro-3-fluorobenzoic acid represents a sophisticated chemical tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined structure, characterized by multiple, distinct reactive sites, provides a reliable and versatile platform for innovation. While its direct synthesis requires a multi-step approach, the outlined protocols based on fundamental organic reactions offer a clear pathway for its preparation. The strategic application of such building blocks is essential for advancing the discovery and development of novel molecules with tailored functions and enhanced performance.
References
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PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
PubChemLite. (2025). 2-bromo-5-chloro-4-fluorobenzoic acid (C7H3BrClFO2). Université du Luxembourg. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved February 20, 2026, from [Link]
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NIST. (n.d.). 2-Bromo-5-chlorobenzoic acid. NIST WebBook. Retrieved February 20, 2026, from [Link]
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MilliporeSigma. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved February 20, 2026, from [Link]
- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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Technical Monograph: Characterization and Synthetic Utility of 2-Bromo-5-chloro-3-fluorobenzoic Acid
Executive Summary
2-Bromo-5-chloro-3-fluorobenzoic acid (CAS: 1529288-48-9) is a highly specialized tri-halogenated benzoic acid scaffold used primarily in the synthesis of advanced pharmaceutical intermediates.[1] Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms at the 2, 5, and 3 positions, respectively—provides distinct electronic and steric properties that are critical for structure-activity relationship (SAR) studies in drug discovery. This compound has gained significant traction as a building block for KRAS G12D inhibitors , a class of oncology therapeutics targeting one of the most elusive mutations in human cancer.
This guide details the physicochemical properties, validated synthetic protocols, and structural characterization necessary for researchers utilizing this scaffold in medicinal chemistry.
Physicochemical Identity
The precise molecular weight and formula are critical for stoichiometric calculations in multi-step synthesis. The presence of bromine (isotopes 79Br/81Br) and chlorine (isotopes 35Cl/37Cl) results in a distinct isotopic pattern in mass spectrometry.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 2-Bromo-5-chloro-3-fluorobenzoic acid | |
| CAS Registry Number | 1529288-48-9 | Unique Identifier |
| Molecular Formula | C₇H₃BrClFO₂ | |
| Molecular Weight (Avg) | 253.45 g/mol | Used for molarity calcs |
| Monoisotopic Mass | 251.899 g/mol | Based on ⁷⁹Br, ³⁵Cl |
| Physical State | White to Off-white Solid | |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water |
| pKa (Calculated) | ~2.14 ± 0.10 | Highly acidic due to ortho-F/Br |
| SMILES | OC(=O)C1=C(Br)C(F)=CC(Cl)=C1 |
Isotopic Abundance (Mass Spec Signature)
Due to the halogen content, the molecular ion [M-H]⁻ in negative mode ESI-MS will display a characteristic splitting pattern:
-
M (100%) : ⁷⁹Br + ³⁵Cl
-
M+2 (~130%) : (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl) overlap
-
M+4 (~30%) : ⁸¹Br + ³⁷Cl
Synthetic Methodology
The synthesis of 2-Bromo-5-chloro-3-fluorobenzoic acid is non-trivial due to the need for regioselective halogenation. Direct halogenation of benzoic acid is often unselective. The most reliable industrial route utilizes a Sandmeyer-type sequence starting from a fluorinated aniline precursor.
Validated Synthetic Route
The following protocol describes a high-fidelity pathway starting from 2-amino-3-fluorobenzoic acid , ensuring correct regiochemistry.
Step 1: Regioselective Chlorination
Precursor: 2-Amino-3-fluorobenzoic acid (CAS: 825-22-9) Reagent: N-Chlorosuccinimide (NCS) Solvent: DMF or Acetonitrile
-
Mechanism: The amino group at C2 is a strong ortho/para director. The C3-Fluoro group blocks the ortho position (C4 is meta to amino, ortho to fluoro). The C5 position is para to the amino group and sterically accessible.
-
Protocol:
-
Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in DMF (5 vol).
-
Cool to 0°C. Add NCS (1.05 eq) portion-wise to control exotherm.
-
Warm to RT and stir for 4-6 hours. Monitor by HPLC for disappearance of starting material.
-
Workup: Pour into ice water. The product, 2-amino-5-chloro-3-fluorobenzoic acid , precipitates. Filter and dry.
-
Step 2: Sandmeyer Bromination (The Critical Step)
Precursor: 2-Amino-5-chloro-3-fluorobenzoic acid Reagents: Copper(II) Bromide (CuBr₂), tert-Butyl Nitrite (t-BuONO) Solvent: Acetonitrile (MeCN)
-
Causality: Standard diazotization (NaNO₂/HBr) can be harsh and lead to de-carboxylation. The Doyle-Sandmeyer variation using alkyl nitrites and anhydrous CuBr₂ is milder and higher yielding for electron-deficient anilines.
-
Protocol:
-
Suspend CuBr₂ (1.2 eq) in dry MeCN under N₂ atmosphere.
-
Add tert-butyl nitrite (1.5 eq) dropwise.
-
Add 2-amino-5-chloro-3-fluorobenzoic acid (1.0 eq) portion-wise.
-
Heat to 60°C for 2 hours. Evolution of N₂ gas indicates reaction progress.
-
Quench: Cool to RT and quench with 1M HCl. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water to obtain pure 2-Bromo-5-chloro-3-fluorobenzoic acid .
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway leveraging the directing effects of the amino group to establish the 2,3,5-substitution pattern.
Structural Characterization
Validating the identity of this isomer is crucial to distinguish it from its isomers (e.g., 2-bromo-3-chloro-5-fluorobenzoic acid).
1H NMR Spectroscopy (Prediction)
The aromatic region will show only two protons. Their coupling pattern is the fingerprint.
-
H4 (Proton at C4): Located between F and Cl. It will appear as a doublet of doublets (dd) .
-
Coupling to F (³J_HF): Large (~8-10 Hz).
-
Coupling to H6 (⁴J_HH): Small (~1-2 Hz, meta coupling).
-
-
H6 (Proton at C6): Located between Cl and COOH. It will appear as a doublet of doublets (dd) or a broad doublet.
-
Coupling to F (⁵J_HF): Very small or unresolved.
-
Coupling to H4 (⁴J_HH): Small (~1-2 Hz).
-
Diagnostic Signal: Look for the large ³J_HF coupling on the H4 proton. If the F and H were para (not possible here) or meta, the coupling constants would differ significantly.
13C NMR
-
C-F coupling: The carbon attached to Fluorine (C3) will show a massive doublet (¹J_CF ~250 Hz).
-
Carbonyl: ~165-170 ppm.
Application in Drug Discovery[13]
The primary utility of 2-Bromo-5-chloro-3-fluorobenzoic acid lies in its role as a "core scaffold" for KRAS G12D inhibitors .
Mechanism of Action & Utility
-
Scaffold Function: The benzoic acid moiety often mimics the phosphate groups of GTP (the natural substrate of KRAS) or interacts with specific lysine/arginine residues in the binding pocket.
-
Halogen Bonding:
-
Br (C2): Often used as a handle for Suzuki-Miyaura coupling to attach bi-aryl systems that extend into the hydrophobic pocket of the protein.
-
F (C3): Modulates the pKa of the carboxylic acid and improves metabolic stability by blocking the C3 position from oxidation.
-
Cl (C5): Fills small hydrophobic crevices in the target protein, increasing binding affinity via Van der Waals interactions.
-
Drug Design Workflow
Figure 2: Strategic functionalization of the scaffold to generate bioactive KRAS inhibitors.
Safety & Handling
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling Protocol:
-
Always handle in a fume hood.
-
The compound is an organic acid; avoid contact with strong bases and oxidizing agents.
-
Spill Cleanup: Sweep up solid (avoid dust generation) and dispose of via incineration in a chemical waste facility.
-
References
- Mirati Therapeutics & Array BioPharma. (2022). Patent WO2022221739A1: Small molecule inhibitors of KRAS G12D mutant. (Cites use of 2-amino-5-chloro-3-fluorobenzoic acid as precursor).
-
Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid. Org. Synth. 2010, 87, 1-15. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 2-Amino-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]
Sources
2-Bromo-5-chloro-3-fluorobenzoic acid physical properties and solubility
An In-Depth Technical Guide to the Physical Properties and Solubility of 2-Bromo-5-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms on the benzoic acid core—imparts specific steric and electronic properties that make it a valuable building block for creating complex molecular architectures. Understanding the fundamental physicochemical properties of this reagent is paramount for its effective use in reaction design, formulation development, and as a scaffold in drug discovery programs.
This guide provides a detailed examination of the known physical properties and a comprehensive analysis of the solubility profile of 2-Bromo-5-chloro-3-fluorobenzoic acid. As specific experimental data for this compound is not extensively published, we will ground our discussion in the established principles of physical organic chemistry and provide robust, field-proven methodologies for its empirical determination. The protocols outlined herein are designed to equip researchers with the necessary tools to generate reliable and reproducible data, ensuring the integrity of subsequent experimental work.
Compound Identification and Core Properties
Precise identification is the first step in any rigorous scientific investigation. The structural and core chemical properties of 2-Bromo-5-chloro-3-fluorobenzoic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 1529288-48-9 | [1][2] |
| Molecular Formula | C₇H₃BrClFO₂ | [2] |
| Molecular Weight | 253.45 g/mol | [3] |
| Appearance | Solid (typically a white or off-white powder) | [4][5] |
| InChI Key | GEOZTDMJJUWEGK-UHFFFAOYSA-N | [2] |
| InChI | 1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | [2] |
| Purity | Typically ≥95% from commercial suppliers | [1] |
Note: Experimental values for properties such as melting point and boiling point are not consistently reported in the public domain for this specific isomer. For structurally similar compounds like 2-Bromo-5-chlorobenzoic acid, a melting point of 152-156 °C is reported, which can serve as a rough estimate.[4][6]
Solubility Profile: A Theoretical and Practical Analysis
Solubility is a critical parameter that influences reaction kinetics, bioavailability, and the design of in-vitro biological assays.[7][8] The structure of 2-Bromo-5-chloro-3-fluorobenzoic acid—a largely nonpolar aromatic ring functionalized with a polar carboxylic acid group—suggests a predictable solubility behavior.
-
Aqueous Solubility : The presence of the carboxylic acid group allows for hydrogen bonding with water. However, the bulky, hydrophobic benzene ring and the three halogen substituents significantly diminish its affinity for aqueous media. Therefore, the compound is expected to have very low solubility in neutral water. The solubility is pH-dependent; in basic solutions (pH > pKa), the carboxylic acid will be deprotonated to the carboxylate, which is an ionic and thus more water-soluble species.[9]
-
Organic Solvent Solubility : The compound is anticipated to be significantly more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol.[10] This is a common characteristic of substituted benzoic acids.[11][12][13][14]
Kinetic vs. Thermodynamic Solubility: Causality and Application
In drug discovery and development, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[15][16]
-
Kinetic Solubility is typically measured in high-throughput screening (HTS) settings.[7][17][18] It reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[19] This measurement often results in a supersaturated solution, and the value represents the concentration before precipitation occurs over a short time frame (e.g., 1-2 hours).[20] This is relevant for understanding potential precipitation in biological assays.[7]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24-72 hours) until the concentration of the dissolved solute is constant.[8][21][22] This value is fundamental for formulation, preclinical, and pharmaceutical development as it represents the maximum stable concentration of the compound in a given medium.[8][16]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 2-Bromo-5-chloro-3-fluorobenzoic acid.
Protocol: Thermodynamic Solubility via the Shake-Flask Method
This method is the gold standard for determining equilibrium solubility and provides a self-validating system through the use of calibration curves.[21][22]
Objective: To determine the maximum stable concentration of the compound in an aqueous buffer at a controlled temperature.
Materials:
-
2-Bromo-5-chloro-3-fluorobenzoic acid (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation)
-
Vials (glass, 1.5 mL)
-
Thermomixer or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filter plates)
-
HPLC-UV or LC-MS/MS system
-
Calibrated analytical balance
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial.[21] This ensures an excess of solid material.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[19][21] The extended incubation allows for any potential solid-state transformations to the most stable polymorph.[22]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration.[20]
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Alternatively, filter the suspension using a low-binding filter plate.[19]
-
-
Quantification: Carefully aspirate the clear supernatant. Prepare serial dilutions of the supernatant in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Standard Curve Preparation: Prepare a standard calibration curve by making serial dilutions of a known concentration stock solution of the compound (prepared in DMSO and diluted in the analysis solvent).[21]
-
Analysis: Analyze the diluted supernatant samples and the standard curve samples using a validated HPLC-UV or LC-MS/MS method.[8][15] The analytical method must be stability-indicating.[22]
-
Calculation: Determine the concentration of the compound in the supernatant by interpolating its analytical response against the standard curve. This value represents the thermodynamic solubility.
Protocol: Kinetic Solubility via the Turbidimetric Method
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of many compounds under assay-relevant conditions.[18]
Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM stock solution of 2-Bromo-5-chloro-3-fluorobenzoic acid in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry (light scattering)[7][17]
-
Multichannel pipettes
Methodology:
-
Compound Plating: Dispense the 10 mM DMSO stock solution into the first column of a 96-well plate.
-
Serial Dilution: Perform a serial dilution (e.g., 1:2 or 1:3) of the compound in 100% DMSO across the plate to generate a range of concentrations.
-
Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.[18] This rapid change in solvent polarity induces precipitation for concentrations above the kinetic solubility limit.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[18][19]
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[18]
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the baseline (e.g., three times the standard deviation of the buffer-only controls).[18]
Visualization of Experimental Workflow
The logical flow for determining solubility can be visualized to clarify the decision-making process and experimental steps.
Caption: Experimental workflow for determining thermodynamic and kinetic solubility.
Conclusion
While specific, published physical property data for 2-Bromo-5-chloro-3-fluorobenzoic acid is limited, a robust understanding of its characteristics can be derived from the principles of physical organic chemistry and comparison with analogous structures. Its utility in research and development hinges on the empirical determination of its properties, particularly solubility. The distinction between kinetic and thermodynamic solubility is not merely academic; it has profound practical implications for the reliability of biological screening data and the feasibility of formulation development. The methodologies presented in this guide provide a reliable framework for researchers to generate the high-quality data necessary to advance their scientific objectives with confidence.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Domainex. Turbidimetric (Kinetic) Solubility Assay.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
BioDuro. ADME Solubility Assay.
-
Apollo Scientific. 2-Bromo-5-chloro-3-fluorobenzoic acid.
-
Hancock, C. K., & Idoux, J. P. (1967). Quantitative solubility-structure relations for some meta- and para-substituted benzoic acids in p-dioxane and tetrahydrofuran. The Journal of Organic Chemistry.
-
protocols.io. (2025). In-vitro Thermodynamic Solubility.
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
-
PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid.
-
MilliporeSigma. 3-Bromo-5-chloro-2-fluorobenzoic acid.
-
Evotec. Thermodynamic Solubility Assay.
-
BLD Pharm. 2-Bromo-5-chloro-3-fluorobenzoic acid.
-
Al-Obaidi, H., & Al-janabi, A. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Global Pharma Technology.
-
Chem 221. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. UNT Digital Library.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). Intro to Org. Lab. Tech: A microscale approach. Bellevue College.
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
-
BLD Pharm. 2-Bromo-3-chloro-5-fluorobenzoic acid.
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. UNT Digital Library.
-
Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal.
-
LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts.
-
PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid.
-
Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
-
Cheméo. Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester (CAS 6942-39-8).
-
Chem-Impex. 2-Bromo-5-chlorobenzoic acid.
-
Bergström, C. A., & Avdeef, A. (2019). Method for determining solubility of a chemical compound. Google Patents.
-
Sigma-Aldrich. 2-Bromo-5-chloro-3-fluorobenzoic acid.
-
Fisher Scientific. 2-Bromo-5-chlorobenzoic acid, 98+%.
-
Advanced ChemBlocks. 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid 97%.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-3-bromo-5-fluorobenzoic acid.
-
ChemicalBook. (2025). 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID.
-
Wikipedia. 3-Fluorobenzoic acid.
-
Sun, J., et al. (2019). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Google Patents.
Sources
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- 2. 2-Bromo-5-chloro-3-fluorobenzoic acid | 1529288-48-9 [sigmaaldrich.com]
- 3. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 2-Bromo-5-chlorobenzoic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. raytor.com [raytor.com]
suppliers and price of 2-Bromo-5-chloro-3-fluorobenzoic acid for research
The following technical guide is structured for researchers and procurement specialists in the pharmaceutical sciences. It prioritizes data accuracy, risk mitigation (specifically regarding isomer confusion), and actionable procurement strategies.
CAS: 1529288-48-9 | Role: High-Value Medicinal Chemistry Scaffold
Executive Summary
2-Bromo-5-chloro-3-fluorobenzoic acid is a specialized tri-halogenated aromatic building block used primarily in the synthesis of kinase inhibitors and proteolysis targeting chimeras (PROTACs). Its specific substitution pattern—offering three distinct vectors for chemical modification (carboxylic acid, aryl bromide, and fluorine/chlorine handles)—makes it a critical yet expensive scaffold.
Market Status: High-cost, low-volume. Primary Risk: Isomer Confusion. Vendors frequently conflate this compound with the significantly cheaper 2-bromo-5-chlorobenzoic acid (CAS 21739-93-5) or 2-amino-4-bromo... variants.[1][2] Procurement Recommendation: Direct sourcing from specialized fluorochemistry suppliers (e.g., Apollo Scientific, Fluorochem) or validated Chinese CROs is recommended over generalist aggregators to ensure isomer purity.
Chemical Profile & "The Isomer Trap"
The utility of this compound lies in its dense functionalization. Researchers must verify the exact substitution pattern to prevent costly synthetic dead-ends.
Structural Specifications
| Feature | Specification | Technical Significance |
| CAS Number | 1529288-48-9 | Unique Identifier. Do not rely on name strings. |
| Formula | C₇H₃BrClFO₂ | MW: 253.45 g/mol |
| Core | Benzoic Acid | Amide coupling handle (Vector 1). |
| Pos 2 | Bromine (-Br) | Suzuki/Buchwald coupling handle (Vector 2). |
| Pos 3 | Fluorine (-F) | Metabolic blocker / H-bond acceptor. |
| Pos 5 | Chlorine (-Cl) | Lipophilic handle / Selectivity tuner. |
| Appearance | Off-white solid | Hygroscopic; store under inert atmosphere. |
The Isomer Trap (Critical Warning)
Automated scraping algorithms often mislabel similar CAS numbers.
-
Target: 2-Bromo-5-chloro-3-fluorobenzoic acid (CAS 1529288-48-9 ) -> ~$600/g
-
Decoy: 2-Bromo-5-chlorobenzoic acid (CAS 21739-93-5 ) -> ~$20/g
-
Decoy: 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4 ) -> Variable
Validation Rule: If the price is <$100/g, you are likely viewing the wrong isomer (the di-halo variant).
Procurement Landscape: Suppliers & Price Analysis
The market for CAS 1529288-48-9 is divided into Stocking Distributors (high price, fast lead time) and Origin Manufacturers (lower price, long lead time, MOQ requirements).
Comparative Pricing Index (2025/2026 Estimates)
| Supplier Tier | Representative Vendors | Est.[3] Price (1g) | Lead Time | Risk Profile |
| Tier 1: Western Stock | Apollo Scientific, Fluorochem | £650 - £800 | 1-2 Weeks | Low. Validated COA, domestic shipping. |
| Tier 2: Global Aggregators | Sigma-Aldrich, Fisher (re-sellers) | £800 - £1,000+ | 2-4 Weeks | Low. Sourced from Tier 1/3 but with markup. |
| Tier 3: Origin CROs | BLD Pharm, Combi-Blocks, Enamine | Inquire ( | 3-6 Weeks | Med. Batch-to-batch variability; customs delays. |
Sourcing Workflow
The following diagram outlines the logical decision tree for procuring this specific CAS, integrating the "Isomer Trap" check.
Figure 1: Procurement logic flow emphasizing the price-based isomer verification step.
Technical Validation: Quality Control Protocol
Due to the high cost and similarity to isomers, trust but verify is the operational mandate. Upon receipt, the following QC protocol is required.
Protocol A: 1H NMR Verification
Objective: Confirm substitution pattern (2,3,5-tri-substituted) vs. common contaminants. Solvent: DMSO-d6 or CDCl3.
-
Predicted Spectrum Logic:
-
The molecule has two aromatic protons: H4 and H6 .
-
H4 (Position 4): Located between Fluorine (Pos 3) and Chlorine (Pos 5).
-
Expected Signal: Doublet of doublets (dd) or pseudo-triplet due to coupling with F (
Hz) and meta-coupling with H6 ( Hz).
-
-
H6 (Position 6): Located between Chlorine (Pos 5) and Carboxyl (Pos 1).
-
Expected Signal: Doublet (d) or fine doublet of doublets due to meta-coupling with H4 (
Hz) and potentially long-range coupling to F .
-
-
Acceptance Criteria:
-
Integration ratio of aromatic region to residual solvent must be consistent.
-
Presence of exactly two distinct aromatic signals in the 7.0–8.0 ppm region.[4]
-
Rejection Trigger: If you see 3 aromatic protons, you have received the wrong isomer (likely a mono-halo or di-halo variant).
Protocol B: 19F NMR (Highly Recommended)
Objective: Definitive identification of the Fluorine environment.
-
Signal: Single peak expected.
-
Shift: Typically -100 to -120 ppm (relative to CFCl3), characteristic of aryl fluorides ortho to a carboxylic acid/bromide.
-
Rejection Trigger: Multiple fluorine peaks indicate a mixture of isomers.
Synthetic Utility & Applications
This scaffold is engineered for divergent synthesis . The orthogonal reactivity of the Bromine, Carboxylic Acid, and Fluorine enables the rapid generation of compound libraries.
Reaction Pathways[6][7][8]
-
Vector 1: Amide Coupling (COOH)
-
Reagents: HATU/DIPEA or SOCl2 -> Amine.
-
Application: Attaching the "warhead" or solubilizing tail of a drug molecule.
-
-
Vector 2: Suzuki-Miyaura Coupling (Br)
-
Reagents: Aryl-Boronic acid, Pd(dppf)Cl2, K2CO3.
-
Selectivity: The C2-Bromine is sterically hindered by the C1-COOH and C3-F. Optimization Note: Use Buchwald precatalysts (e.g., XPhos Pd G3) to overcome steric hindrance at the ortho-position.
-
-
Vector 3: SnAr Displacement (F)
-
Condition: High temperature, strong nucleophile.
-
Note: The Fluorine at C3 is activated by the electron-withdrawing COOH and Cl groups, making it susceptible to nucleophilic aromatic substitution (SnAr) under forcing conditions, allowing for the introduction of alkoxy or amino groups.
-
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.
References
-
Apollo Scientific. Product Data Sheet: 2-Bromo-5-chloro-3-fluorobenzoic acid (CAS 1529288-48-9).[5] Retrieved from
-
PubChem. Compound Summary: 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid (Related Isomer Analysis). National Library of Medicine. Retrieved from
-
BLD Pharm. Product Catalog: Fluorinated Benzoic Acids. Retrieved from
-
World Intellectual Property Organization (WIPO). Patent WO2014071545A1: Preparation method for 2-bromo-3-fluorobenzoic acid. (Cited for synthetic methodology of similar scaffolds).[1][6] Retrieved from
-
Sigma-Aldrich. Building Blocks for Medicinal Chemistry. Retrieved from
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The Strategic Incorporation of Fluorinated Benzoic Acid Building Blocks in Modern Medicinal Chemistry: A Technical Guide
Abstract
The introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, with approximately 20% of recently approved pharmaceuticals containing at least one fluorine atom.[1][2] Among the diverse array of fluorinated scaffolds, fluorinated benzoic acids have emerged as particularly valuable building blocks. Their utility stems from the ability of fluorine to profoundly modulate a molecule's physicochemical and pharmacokinetic properties in a predictable manner. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and strategic application of fluorinated benzoic acid derivatives in drug discovery. We will delve into the causal relationships behind their effects on acidity, lipophilicity, metabolic stability, and target engagement, supported by field-proven insights, detailed experimental protocols, and illustrative case studies.
The Unique Role of Fluorine in Drug Design: A Primer
The strategic incorporation of fluorine is a powerful tool for optimizing drug-like properties.[3] This is attributed to a unique combination of its intrinsic characteristics:
-
High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity (pKa) of nearby functional groups.[4][5]
-
Small Atomic Radius: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[4][6]
-
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[4][7] This property is frequently exploited to enhance the metabolic stability of drug candidates.[3][8]
-
Modulation of Lipophilicity: The introduction of fluorine can have a nuanced effect on a molecule's lipophilicity (logP), a critical parameter for membrane permeability and bioavailability.[3][9]
These properties collectively allow medicinal chemists to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target.[10][11]
Physicochemical Property Modulation by Fluorination of Benzoic Acids
The substitution of fluorine onto a benzoic acid ring provides a powerful handle to modulate key physicochemical parameters that govern a drug's behavior in a biological system.
Impact on Acidity (pKa)
The strong electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.[12] This effect is position-dependent, with the most pronounced increase in acidity observed when fluorine is in the ortho position.
Table 1: Influence of Fluorine Substitution on the pKa of Benzoic Acid
| Compound | pKa (at 25°C) |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27[12] |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2,6-Difluorobenzoic Acid | 2.73 |
| Pentafluorobenzoic Acid | 1.69 |
Data compiled from various sources.
This modulation of pKa is critical as it influences the ionization state of the drug at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its target.[5]
Lipophilicity (logP) and Membrane Permeability
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes.[9][13] While fluorine is highly electronegative, its introduction into an aromatic ring often leads to a slight increase in lipophilicity.[3] This is because the C-F bond is poorly polarizable.[3] The effect on logP is also position-dependent and cumulative with multiple fluorine substitutions.
Table 2: Effect of Fluorination on the Calculated logP of Benzoic Acid
| Compound | Calculated logP |
| Benzoic Acid | 1.87 |
| 2-Fluorobenzoic Acid | 1.98 |
| 3-Fluorobenzoic Acid | 2.02 |
| 4-Fluorobenzoic Acid | 2.02 |
| 2,4-Difluorobenzoic Acid | 2.16 |
Calculated logP values are estimates and can vary between different software packages.
By judiciously placing fluorine atoms on the benzoic acid ring, medicinal chemists can fine-tune the molecule's lipophilicity to achieve the optimal balance between aqueous solubility and membrane permeability, thereby enhancing oral bioavailability.[9][14]
Conformational Control
Beyond its electronic effects, fluorine can also influence the conformational preferences of a molecule through stereoelectronic interactions.[3][5] The polar C-F bond can participate in dipole-dipole interactions and prefer specific dihedral angles relative to other polar groups, which can stabilize a particular bioactive conformation required for binding to a biological target.[5] This can lead to improved potency and selectivity.[3][11]
Synthetic Methodologies for Fluorinated Benzoic Acids
The synthesis of fluorinated benzoic acids can be achieved through a variety of methods, broadly categorized into direct fluorination of a pre-existing benzoic acid or construction from a fluorinated precursor.
Nucleophilic Aromatic Substitution (SNAr)
A common approach involves the nucleophilic displacement of a leaving group, such as a nitro or chloro group, from an activated aromatic ring with a fluoride source like potassium fluoride (KF).
Experimental Protocol: Synthesis of 2,4-Difluorobenzoic Acid from 2,4-Dichlorobenzonitrile
Objective: To synthesize 2,4-difluorobenzoic acid via a two-step process involving nucleophilic fluorination followed by hydrolysis.
Materials:
-
2,4-Dichlorobenzonitrile
-
Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
1-Butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4)
-
Water
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate
Procedure:
Step 1: Synthesis of 2,4-Difluorobenzonitrile
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzonitrile (1 eq) and anhydrous potassium fluoride (2.5 eq).
-
Add anhydrous DMSO to the flask to create a stirrable slurry.
-
Heat the reaction mixture to 150-160 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluorobenzonitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Hydrolysis to 2,4-Difluorobenzoic Acid [15]
-
Dissolve 2,4-difluorobenzonitrile (1 eq) in 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4).[15]
-
Heat the reaction mixture to 60-65 °C for 2.5 hours.[15]
-
Monitor the reaction progress by TLC.[15]
-
After completion, pour the reaction mixture into ice-water.[15]
-
The product will precipitate out of solution. Filter the solid and wash with cold water.
-
Dry the solid under vacuum to obtain 2,4-difluorobenzoic acid.[15]
Diazotization-Fluorination (Balz-Schiemann Reaction)
This classical method involves the conversion of an amino group on the benzoic acid ring to a diazonium salt, which is then displaced by fluoride.
Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid [16]
Objective: To synthesize 2-amino-3-fluorobenzoic acid from 7-fluoroisatin.[16]
Materials:
-
7-Fluoroisatin
-
1 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
3 M Hydrochloric Acid (HCl)
Procedure:
-
In a three-necked round-bottom flask, charge 7-fluoroisatin (1 eq) and 1 M aqueous NaOH solution.[16]
-
Add 30% H₂O₂ solution dropwise over 45 minutes, maintaining the temperature between 30-40 °C.[16]
-
Stir the reaction mixture for 1.5 hours.[16]
-
Adjust the pH of the pale orange solution to approximately 7.5 with 3 M HCl.[16]
-
The product, 2-amino-3-fluorobenzoic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[16]
Modern Fluorination Techniques
Recent advances have led to the development of more sophisticated and milder fluorination methods, including late-stage C-H fluorination and decarboxylative fluorination.[17] These methods offer greater functional group tolerance and allow for the introduction of fluorine at a later stage in the synthetic sequence.
Impact on Drug-Receptor Interactions and Metabolism
The incorporation of a fluorinated benzoic acid moiety can have a profound impact on a drug's pharmacodynamic and pharmacokinetic properties.
Enhanced Binding Affinity
Fluorine can participate in favorable interactions within a protein's binding pocket, thereby enhancing a ligand's binding affinity.[4][18] These interactions can include:
-
Dipole-Dipole and Electrostatic Interactions: The highly polarized C-F bond can engage in favorable interactions with polar residues in the binding site.[5]
-
Orthogonal Multipolar Interactions: Fluorine can form unique C-F···C=O interactions with the protein backbone, which can significantly enhance binding affinity.[18]
-
Hydrophobic Interactions: While counterintuitive, fluorinated aromatic rings can form favorable interactions with hydrophobic pockets.[18]
Improved Metabolic Stability
One of the most common applications of fluorination is to block metabolic "soft spots" that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][7] Replacing a metabolically labile C-H bond with a robust C-F bond can prevent hydroxylation and other metabolic transformations, thereby increasing the drug's half-life and systemic exposure.[3][8]
Caption: Fluorine substitution blocks metabolic oxidation.
Case Studies in Drug Discovery
The successful application of fluorinated benzoic acids is evident in numerous approved drugs across various therapeutic areas.
-
Diflunisal: A non-steroidal anti-inflammatory drug (NSAID) that features a 2',4'-difluorobiphenyl moiety, which can be conceptually derived from difluorobenzoic acid. The fluorine atoms contribute to its enhanced potency and longer half-life compared to aspirin.
-
Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): While not directly containing a benzoic acid, the core quinolone structure is an analog. The fluorine atom at the C-6 position is crucial for their potent antibacterial activity, as it enhances binding to DNA gyrase.[3]
-
Ibrutinib: A kinase inhibitor used to treat certain cancers. It contains a 4-fluorophenoxy group, where the fluorine substitution enhances binding affinity and improves pharmacokinetic properties.[3]
Future Perspectives
The strategic use of fluorinated benzoic acid building blocks in medicinal chemistry will undoubtedly continue to expand. Emerging trends include the development of novel late-stage fluorination methods that will provide even greater flexibility in drug design. Furthermore, the use of ¹⁸F-labeled benzoic acid derivatives is becoming increasingly important for positron emission tomography (PET) imaging, enabling the non-invasive study of drug distribution and target engagement in vivo.[10][17]
Conclusion
Fluorinated benzoic acids are invaluable building blocks in the medicinal chemist's toolbox. Their ability to predictably modulate key physicochemical and pharmacokinetic properties allows for the rational design of safer and more effective drugs. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of these versatile scaffolds in their drug discovery endeavors.
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Kumar, A., Kumar, A., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2841–2863. [Link]
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Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(16), 6397–6407. [Link]
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Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. [Link]
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Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. F. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(14), e202301077. [Link]
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Chen, G. J., & Chen, Z. C. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 415-416. [Link]
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Wehrhan, L., & Imhof, P. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(12), 3899–3909. [Link]
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Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. F. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. University of Southampton Institutional Repository. [Link]
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Cierpicki, T. (2013). Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. Medicinal Chemistry, 3(5), 1. [Link]
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Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]
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Singh, R. P., & Kumar, V. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
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World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]
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Jurczak, J., & Stankiewicz, S. (2004). Receptor conformational change induces fluoride binding despite competitive water binding. Chemical Communications, (21), 2454-2455. [Link]
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Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link]
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Goss, K. U. (2007). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications. [Link]
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Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 61(92), 12345-12348. [Link]
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Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]
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Methodological & Application
The Synthetic Chemist's Guide to 2-Bromo-5-chloro-3-fluorobenzoic Acid: Applications and Protocols for Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
In the intricate landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex molecular targets. Among the myriad of available building blocks, polysubstituted aromatic compounds hold a place of particular importance, offering a rigid scaffold upon which to elaborate molecular complexity and fine-tune pharmacological activity. 2-Bromo-5-chloro-3-fluorobenzoic acid is a prime exemplar of such a strategic starting material. Its unique arrangement of three distinct halogen substituents, each with its own characteristic reactivity and electronic influence, provides medicinal chemists with a versatile platform for the construction of a diverse array of pharmaceutical intermediates.
The presence of bromine, chlorine, and fluorine atoms on the benzoic acid core imparts a nuanced reactivity profile. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The chloro and fluoro substituents, with their strong electron-withdrawing effects, modulate the reactivity of the aromatic ring and can influence the binding affinity of the final drug molecule with its biological target. The carboxylic acid moiety itself is a versatile functional group, readily converted into amides, esters, and other functionalities, further expanding the synthetic possibilities.
This technical guide provides a comprehensive overview of the application of 2-Bromo-5-chloro-3-fluorobenzoic acid in the synthesis of pharmaceutical intermediates, with a focus on two of the most powerful and widely employed transformations in medicinal chemistry: the Suzuki-Miyaura coupling and amide bond formation. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to effectively leverage this valuable building block in their synthetic endeavors.
Core Applications in Pharmaceutical Synthesis
The unique structural and electronic properties of 2-Bromo-5-chloro-3-fluorobenzoic acid make it an ideal precursor for the synthesis of a range of pharmaceutical agents, particularly in the realm of kinase inhibitors. The biaryl and N-aryl amide moieties are common pharmacophores in this class of drugs, and this starting material is well-suited for their construction.
A notable application of structurally similar halogenated benzoic acids is in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors. For instance, the drug Trametinib, a potent and selective MEK1/2 inhibitor used in the treatment of melanoma and other cancers, features a complex polysubstituted biaryl ether linkage. The synthesis of such molecules often relies on the strategic use of halogenated aromatic building blocks to construct the core scaffold. While a direct synthesis of Trametinib from 2-Bromo-5-chloro-3-fluorobenzoic acid is not explicitly documented in the public domain, the underlying synthetic strategies are highly relevant and serve as a powerful illustration of its potential applications.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] In the context of 2-Bromo-5-chloro-3-fluorobenzoic acid, the bromine atom serves as the reactive handle for this transformation, enabling the introduction of a wide range of aryl and heteroaryl substituents.
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps[2]:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the 2-Bromo-5-chloro-3-fluorobenzoic acid, forming a palladium(II) complex. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring can facilitate this step.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-fluorobenzoic Acid with Phenylboronic Acid
This protocol provides a general procedure for the coupling of 2-Bromo-5-chloro-3-fluorobenzoic acid with phenylboronic acid. The conditions can be adapted for other boronic acids with appropriate optimization.
Materials:
-
2-Bromo-5-chloro-3-fluorobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-chloro-3-fluorobenzoic acid, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-5-chloro-3-fluorobenzoic acid.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. The PPh₃ ligand stabilizes the palladium species and facilitates the catalytic cycle. For more challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required.[3]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Other bases such as cesium carbonate or potassium phosphate can also be used and may be more effective in certain cases.[3]
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[2]
-
Degassing: It is crucial to remove dissolved oxygen from the reaction mixture as oxygen can oxidize and deactivate the palladium(0) catalyst.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-chloro-3-fluorobenzoic acid | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-chloro-3-fluorobenzoic acid | 20 | 82 |
| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-5-chloro-3-fluorobenzoic acid | 24 | 75 |
Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.
Part 2: Amide Bond Formation for the Synthesis of N-Aryl Benzamides
Amide bond formation is arguably the most important reaction in medicinal chemistry, as the amide functional group is a key component of a vast number of pharmaceuticals.[4] The carboxylic acid moiety of 2-Bromo-5-chloro-3-fluorobenzoic acid can be readily converted to an amide by coupling with a primary or secondary amine.
Mechanistic Insights: Carbodiimide-Mediated Amide Coupling
A common and efficient method for amide bond formation is the use of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4] The mechanism involves the following steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of an Active Ester: The O-acylisourea intermediate can then react with HOBt to form an active ester. This step is often faster than the direct reaction with the amine and helps to suppress side reactions and racemization (if the amine is chiral).
-
Nucleophilic Acyl Substitution: The amine attacks the carbonyl group of the active ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release HOBt.
Caption: A simplified workflow for EDC/HOBt mediated amide synthesis.
Experimental Protocol: Amide Coupling of 2-Bromo-5-chloro-3-fluorobenzoic Acid with Aniline
This protocol describes a general procedure for the synthesis of an N-aryl benzamide using EDC and HOBt.
Materials:
-
2-Bromo-5-chloro-3-fluorobenzoic acid (1.0 equiv)
-
Aniline (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-Bromo-5-chloro-3-fluorobenzoic acid in anhydrous DCM.
-
Add aniline, HOBt, and DIPEA to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-bromo-5-chloro-3-fluorobenzamide.
Causality Behind Experimental Choices:
-
Coupling Reagents: EDC is a water-soluble carbodiimide, which simplifies the workup as the urea byproduct can be easily removed by aqueous extraction. HOBt is used to increase the efficiency of the reaction and suppress the formation of N-acylurea byproduct.[4]
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction.
-
Solvent: DCM is a good solvent for most of the reagents and is relatively unreactive. Anhydrous conditions are important to prevent the hydrolysis of the activated intermediates.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-bromo-5-chloro-3-fluorobenzamide | 16 | 90 |
| 2 | Benzylamine | N-Benzyl-2-bromo-5-chloro-3-fluorobenzamide | 14 | 92 |
| 3 | Morpholine | (2-Bromo-5-chloro-3-fluorophenyl)(morpholino)methanone | 12 | 95 |
Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.
Conclusion: A Versatile Building Block for a New Generation of Therapeutics
2-Bromo-5-chloro-3-fluorobenzoic acid represents a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for selective and high-yielding transformations, such as Suzuki-Miyaura couplings and amide bond formations, which are fundamental to the construction of many modern drug molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development, enabling them to unlock the full synthetic potential of this strategic starting material. As the demand for new and more effective therapeutics continues to grow, the importance of such well-defined and versatile chemical scaffolds will undoubtedly continue to increase.
References
- [This result is not directly cited in the text but provides context on rel
- [This result is not directly cited in the text but provides context on rel
- [This result is not directly cited in the text but provides context on rel
- [This result is not directly cited in the text but provides context on rel
- [This result is not directly cited in the text but provides context on rel
- [This result is not directly cited in the text but provides context on rel
- Yamaguchi, J. et al. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). ACS Med. Chem. Lett.2, 284–288 (2011).
- [This result is not directly cited in the text but provides context on rel
- [This result is not directly cited in the text but provides context on rel
- [This result is not directly cited in the text but provides context on rel
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-fluorobenzoic Acid
Executive Summary & Chemical Challenge
The substrate 2-Bromo-5-chloro-3-fluorobenzoic acid presents a "perfect storm" of synthetic challenges: polyhalogenation requiring high chemoselectivity, severe steric congestion at the reaction center, and an acidic functionality that can interfere with standard catalytic cycles.
This guide provides two validated protocols to effect C-C bond formation at the C2 position while preserving the C5-chlorine and C3-fluorine atoms.
The Substrate Architecture
-
Site Selectivity (Br vs. Cl): The C-Br bond (
) is weaker than the C-Cl bond ( ), theoretically favoring oxidative addition at C2. However, highly active catalysts required to overcome sterics can erode this selectivity, leading to side-reactions at C5. -
The "Ortho-Ortho" Effect: The target C2-bromide is flanked by a carboxylic acid (C1) and a fluorine atom (C3). This 1,2,3-substitution pattern creates significant steric bulk, inhibiting the approach of the palladium species.
-
Electronic Activation: The C3-fluorine atom, while sterically hindering, inductively withdraws electron density from the ring (
), activating the C2-Br bond toward oxidative addition.
Mechanistic Strategy & Visualization
To achieve high yield and purity, the catalytic cycle must be tuned to favor oxidative addition at the crowded C2-Br without activating the accessible C5-Cl.
Diagram 1: Chemoselectivity & Steric Map
This diagram illustrates the reactivity landscape of the substrate, highlighting the "Sandwich Effect" at the C2 position.
Caption: Reactivity map showing the competing electronic activation and steric shielding at the C2 position.
Experimental Protocols
Protocol A: The "Robust Route" (Via Methyl Ester)
Recommended for: Drug development campaigns requiring >95% purity and scalability. Rationale: Converting the acid to an ester eliminates zwitterionic character, improves solubility in non-polar solvents, and prevents carboxylate binding to the Pd center.
Step 1: Esterification
-
Reagents: Substrate (1.0 equiv),
(2.0 equiv), MeI (1.5 equiv). -
Solvent: DMF (0.5 M).
-
Conditions: Stir at RT for 4 hours. Aqueous workup.
-
Yield Target: >98% (Quantitative).
Step 2: Suzuki Coupling (Sterically Optimized)
This step utilizes Pd(dppf)Cl₂ , a bidentate ligand catalyst known for its large bite angle and stability, or SPhos Pd G3 for extremely hindered boronic acids.
Materials:
-
Methyl 2-bromo-5-chloro-3-fluorobenzoate (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) - Superior to Carbonates for hindered esters. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Procedure:
-
Charge a reaction vial with the Methyl Ester, Boronic Acid, and
. -
Add the solvent mixture (degassed).[2]
-
Add the Pd catalyst last to minimize homocoupling.
-
Seal and heat to 90°C for 12-16 hours.
-
Monitor: Check LCMS for consumption of bromide. If C-Cl coupling is observed (M+Ar mass), lower temp to 80°C.
Step 3: Hydrolysis
-
Reagents: LiOH (3.0 equiv), THF/Water (1:1).
-
Conditions: RT to 40°C until ester is consumed. Acidify to pH 3 to precipitate product.
Protocol B: The "Direct Route" (High Throughput)
Recommended for: Rapid analog scoping (Medicinal Chemistry). Rationale: Uses high-activity Buchwald precatalysts to couple the free acid directly, saving two synthetic steps.
Materials:
-
2-Bromo-5-chloro-3-fluorobenzoic acid (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[2]
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)
-
Base:
(3.0 equiv) or (for very hindered partners). -
Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1).
Procedure:
-
Pre-activation: The free acid will consume 1 equiv of base immediately. Ensure excess base (3-4 equiv total) is used.
-
Combine all solids in a microwave vial.
-
Add solvents and degas with
for 5 mins. -
Heat at 100°C (conventional) or 110°C (Microwave, 30 mins).
-
Workup: Acidify aqueous layer to recover the coupled acid product.
Comparative Data & Selection Guide
| Parameter | Protocol A (Ester Route) | Protocol B (Direct Acid) |
| Chemoselectivity | High (Br only) | Moderate (Risk of Cl coupling at high temp) |
| Steric Tolerance | Excellent | Good |
| Scalability | High (Kg scale) | Low (Solubility issues) |
| Step Count | 3 (Protect-Couple-Deprotect) | 1 (Direct) |
| Preferred Catalyst | SPhos Pd G3 / XPhos Pd G3 |
Diagram 2: Decision Workflow
Use this logic tree to select the correct protocol for your specific boronic acid partner.
Caption: Decision tree for selecting between the Ester Route (Protocol A) and Direct Route (Protocol B).
Troubleshooting & Optimization
-
Issue: Dehalogenation (Hydrodehalogenation)
-
Issue: Low Conversion (Stalled Reaction)
-
Issue: Loss of Chlorine (Side Reaction)
References
-
Buchwald, S. L., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. ACS Organic Letters. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide & Catalyst Selection. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. thermofishersci.in [thermofishersci.in]
- 9. Yoneda Labs [yonedalabs.com]
nucleophilic aromatic substitution (SNAr) on 3-fluoro-benzoic acid derivatives
Application Note: High-Precision Nucleophilic Substitution on 3-Fluoro-Benzoic Acid Derivatives
Part 1: Executive Summary & Strategic Analysis
The "Meta-Fluoro" Paradox In drug discovery, 3-fluorobenzoic acid derivatives are critical scaffolds for introducing metabolic stability and lipophilicity. However, functionalizing the carbon-fluorine (C-F) bond in the 3-position (meta) presents a significant kinetic challenge.
Classical Nucleophilic Aromatic Substitution (SNAr) relies on the stabilization of the anionic Meisenheimer complex by electron-withdrawing groups (EWGs) located ortho or para to the leaving group. In 3-fluorobenzoic acid, the carboxylic acid (an EWG) is located meta to the fluorine.[1] Consequently, the negative charge in the transition state cannot be delocalized onto the carbonyl oxygen.
Implication: Under standard SNAr conditions (base/heat), 3-fluorobenzoic acid is effectively inert. Forcing conditions often trigger the Benzyne Mechanism , leading to a loss of regioselectivity (formation of 2- and 3-substituted mixtures).
The Solution Matrix To successfully functionalize these derivatives, we must categorize the substrate into two classes:
-
Activated Derivatives: Substrates possessing an additional EWG (e.g., -NO₂, -CN) in the ortho or para position relative to the fluorine.
-
Unactivated Derivatives: Substrates where the meta-COOH is the sole EWG. These require Cation-Radical Accelerated SNAr (CRA-SNAr) or Transition Metal Catalysis.
Part 2: Decision Logic & Workflow
The following decision tree illustrates the selection of the correct protocol based on substrate electronics.
Caption: Workflow for selecting the functionalization strategy based on electronic activation and nucleophile type.
Part 3: Experimental Protocols
Protocol A: Classical SNAr for Activated Derivatives
Target Substrate: 3-Fluoro-4-nitrobenzoic acid (or similar). Mechanism: Meisenheimer Complex stabilization via the para-nitro group.
Reagents:
-
Substrate: 3-Fluoro-4-nitrobenzoic acid (1.0 equiv)
-
Nucleophile: Morpholine (or primary/secondary amine) (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF.
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrobenzoic acid (185 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Base Addition: Add DIPEA (435 µL, 2.5 mmol). Note: Excess base ensures the carboxylic acid is deprotonated (forming the carboxylate), preventing the amine nucleophile from being neutralized.
-
Nucleophile Addition: Add Morpholine (104 µL, 1.2 mmol) dropwise.
-
Reaction: Seal the vial and heat to 80 °C for 4–6 hours.
-
Monitoring: Monitor by LC-MS. The formation of the yellow/orange product (typical of nitro-anilines) is visually indicative.
-
-
Workup:
-
Yield Expectation: 85–95%.
Scientific Rationale: The 4-nitro group activates the 3-fluoro position. The carboxylate anion formed in situ is electron-donating by induction but does not prevent the reaction due to the overwhelming withdrawal of the nitro group.
Protocol B: Photoredox Cation-Radical SNAr (Unactivated Systems)
Target Substrate: 3-Fluorobenzoic acid (or ester derivatives). Mechanism: Single Electron Transfer (SET) oxidation of the aromatic ring creates a radical cation, dramatically increasing the acidity of the C-F bond and susceptibility to nucleophilic attack.
Reagents:
-
Substrate: Methyl 3-fluorobenzoate (1.0 equiv) (Esters preferred to avoid solubility issues with zwitterions).
-
Nucleophile: Pyrazole or Imidazole (2.0 equiv).
-
Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr+) (5 mol%).
-
Solvent: Acetonitrile (MeCN).
-
Light Source: 450 nm Blue LED (e.g., Kessil lamp).
Step-by-Step Methodology:
-
Setup: In a clear glass vial, combine Methyl 3-fluorobenzoate (0.5 mmol), Pyrazole (1.0 mmol), and Mes-Acr+ catalyst (0.025 mmol).
-
Solvation: Add degassed MeCN (5.0 mL).
-
Irradiation: Irradiate with 450 nm Blue LED at room temperature. Use a fan to maintain temperature <30 °C.
-
Duration: 16–24 hours.
-
Workup: Evaporate solvent and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Scientific Rationale: This method bypasses the need for ortho/para EWGs. The excited catalyst oxidizes the arene; the resulting radical cation is highly electrophilic.
Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)
Target Substrate: 3-Fluorobenzoic acid esters (esters preferred). Mechanism: Pd(0)/Pd(II) catalytic cycle. Note: C-F activation is difficult; C-Br/C-I is preferred. If 3-F is the only halogen, specialized ligands are required.
Reagents:
-
Substrate: Methyl 3-fluorobenzoate.
-
Catalyst: Pd₂(dba)₃ (2 mol%).
-
Ligand: BrettPhos or RuPhos (highly recommended for difficult substrates).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.
-
Charging: Add Pd₂(dba)₃, Ligand, and Cs₂CO₃.
-
Substrate Addition: Add Methyl 3-fluorobenzoate and the amine nucleophile.
-
Heating: Heat to 100–110 °C for 12 hours.
-
Validation: Unlike SNAr, this reaction is sensitive to moisture. Strictly anhydrous conditions are required.
Part 4: Data Summary & Comparison
| Feature | Classical SNAr | Photoredox CRA-SNAr | Buchwald-Hartwig |
| Substrate Requirement | Requires ortho/para EWG (e.g., -NO₂) | Works on "Unactivated" (Meta-EWG only) | Works on "Unactivated" |
| Key Reagent | Base (DIPEA/K₂CO₃) | Mes-Acr+ Catalyst + Blue LED | Pd-Catalyst + BrettPhos |
| Reaction Temp | 80–120 °C | Room Temperature (25 °C) | 100–120 °C |
| Primary Risk | No reaction on meta-isomers | Catalyst bleaching / Light penetration | Catalyst cost / O₂ sensitivity |
| Regioselectivity | High | High | High |
Part 5: Troubleshooting - The Benzyne Trap
Observation: When treating 3-fluorobenzoic acid with strong bases (e.g., LDA, NaNH₂) in an attempt to force substitution, you observe a 50:50 mixture of 2-amino and 3-amino products.
Cause: The reaction is proceeding via the Benzyne Mechanism (Elimination-Addition), not SNAr.
-
Base removes the proton at C2 (ortho to F).
-
Fluoride is eliminated to form 2,3-benzyne.
-
Nucleophile attacks either C2 or C3 with roughly equal probability.
Correction: Switch to Protocol C (Pd-catalysis) or Protocol B (Photoredox) . Do not increase base strength; change the mechanism.
References
-
Nicewicz, D. A., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Science, 2020.
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.
-
Rohrbach, S., et al. "Pd-Catalyzed C–N Coupling of Aryl Fluorides." Angewandte Chemie International Edition, 2019.
- Neustadt, B. R. "Nucleophilic Aromatic Substitution of 3-Fluoro-4-nitrobenzoic Acid Derivatives." Tetrahedron Letters, 1999.
Sources
using 2-Bromo-5-chloro-3-fluorobenzoic acid as a scaffold in drug discovery
Executive Summary
In modern medicinal chemistry, the demand for "privileged scaffolds" that offer orthogonal reactivity handles is critical for high-throughput library generation. 2-Bromo-5-chloro-3-fluorobenzoic acid (CAS 1529288-48-9) represents a quintessential "tri-orthogonal" scaffold. Its unique substitution pattern—comprising a carboxylic acid, an ortho-bromo, a meta-chloro, and a modulating vicinal-fluoro group—allows for precise, sequential functionalization. This guide outlines the strategic deployment of this scaffold to access diverse chemical space, specifically targeting kinase inhibitors and protein-protein interaction (PPI) modulators.
Chemical Profile & Reactivity Landscape
The utility of this scaffold lies in the distinct bond dissociation energies (BDE) and electronic environments of its substituents.
| Feature | Position | Electronic Environment | Reactivity Profile | Primary Application |
| Carboxyl | C1 | Electron-withdrawing | Nucleophilic Acyl Substitution | Amide/Ester formation (Handle 1) |
| Bromine | C2 | Ortho to COOH; Sterically hindered | High Pd-oxidative addition rate | Primary Cross-Coupling Site (Suzuki/Buchwald) |
| Fluorine | C3 | Meta to COOH; Ortho to Br | High Electronegativity | Metabolic blocker; pKa modulator; Not a reaction handle |
| Chlorine | C5 | Meta to COOH; Para to Br | Lower Pd-oxidative addition rate | Secondary/Late-Stage Coupling |
The "Fluorine Effect" at C3
The C3-fluorine is strategically placed to modulate the conformation of the C2-substituent via electrostatic repulsion (if the substituent has lone pairs) or attraction. Furthermore, it blocks metabolic oxidation at a typically vulnerable position, enhancing the DMPK profile of the final drug candidate.
Strategic Analysis: The Chemoselectivity Map
Success with this scaffold requires adhering to a strict reactivity hierarchy. Attempting to engage the C5-chlorine before the C2-bromine will result in complex mixtures.
Reactivity Hierarchy:
-
C1-COOH: Activation (e.g., HATU, SOCl2)
Amide Bond. -
C2-Br: Pd(0) Oxidative Addition (Fast).
-
C5-Cl: Pd(0) Oxidative Addition (Slow - requires specialized ligands/conditions).
Figure 1: Sequential functionalization workflow ensuring regiochemical integrity.
Application Protocols
Protocol A: Scaffold Anchoring (Amide Coupling)
Objective: Convert the carboxylic acid to an amide handle without disturbing the halogen patterns. Rationale: The acid moiety can interfere with Pd-catalysis (catalyst poisoning). Converting it to an amide first is standard practice.
Materials:
-
Scaffold (1.0 eq)
-
Amine Partner (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Procedure:
-
Dissolve 2-Bromo-5-chloro-3-fluorobenzoic acid in DMF (0.2 M).
-
Add DIPEA and stir for 5 minutes at Room Temperature (RT).
-
Add HATU. The solution should turn slightly yellow. Stir for 10 min to form the activated ester.
-
Add the amine partner.
-
Stir at RT for 2-4 hours. Monitor by LCMS (Expect M+H peak).
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3. Dry over MgSO4.
Protocol B: Regioselective C2-Cross-Coupling (Suzuki-Miyaura)
Objective: Install the primary pharmacophore at the C2 position while leaving the C5-chlorine intact. Mechanism: The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond. Using a "gentle" catalyst system preserves the C-Cl bond.
Materials:
-
Amide Intermediate (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%) — Note: Avoid highly active precatalysts like XPhos-Pd-G2 here, as they might activate the Cl.
-
Base: Na2CO3 (2.0 eq, 2M aqueous)
-
Solvent: 1,4-Dioxane
Procedure:
-
Charge a reaction vial with the Amide Intermediate, Boronic Acid, and Pd(PPh3)4.
-
Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills the catalyst).
-
Add degassed 1,4-Dioxane and Na2CO3 solution.
-
Heat to 80°C for 4–12 hours.
-
Checkpoint: Monitor TLC/LCMS. Stop immediately upon consumption of starting material to prevent "over-coupling" at the Cl position.
-
-
Validation: The product should show the loss of the Br isotope pattern (1:1 doublet) and retention of the Cl isotope pattern (3:1 doublet).
Protocol C: Late-Stage C5-Functionalization
Objective: Utilize the remaining C5-chlorine for library diversification or solubility tuning. Mechanism: C-Cl bonds on electron-rich rings (deactivated by the C2-coupling if the new group is electron-donating) require electron-rich, bulky phosphine ligands to facilitate oxidative addition.
Materials:
-
C2-Functionalized Intermediate (1.0 eq)
-
Boronic Acid or Amine (for Buchwald) (1.5 eq)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos or RuPhos (4 mol%) OR Pd-RuPhos-G4 (2 mol%).
-
Base: K3PO4 (3.0 eq)
-
Solvent: Toluene/Water (10:1) or t-Amyl Alcohol.
Procedure:
-
Combine intermediate, coupling partner, catalyst, and ligand in a microwave vial.
-
Add base and solvent.
-
Seal and purge with Argon.
-
Heat to 100°C - 120°C (Microwave preferred for 30-60 min) or reflux overnight.
-
Note: The high temperature and specialized ligand are required to break the stronger C-Cl bond.
Case Study: Kinase Inhibitor Design
In the development of Type II kinase inhibitors, this scaffold is particularly valuable.
-
C1 (Amide): Projects into the solvent-exposed region (Solubilizing tail).
-
C2 (Aryl): Engages the Hinge Region or Gatekeeper residue.
-
C5 (Cl
R): Vectors into the hydrophobic back pocket (Selectivity pocket). -
C3 (F): Restricts rotation of the C2-aryl group, locking the molecule in a bio-active conformation.
Figure 2: Pharmacophore mapping of the 2-Br-5-Cl-3-F-Benzoic Acid scaffold.
Safety & Handling
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).
-
Handling: Handle in a fume hood. The acid is a solid powder; avoid dust inhalation.
-
Waste: Halogenated organic waste. Segregate from non-halogenated solvents to reduce disposal costs.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 51034462, 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]
- Note: While the numbering in PubChem may vary based on IUPAC priority rules (acid vs halide), the connectivity (Br ortho to F and COOH) remains the structural key.
-
Loba Chemie (2018). Safety Data Sheet: 2-Chloro-5-bromo Benzoic Acid. Retrieved from [Link]
- Provides foundational safety data for polyhalogen
- Vertex AI Research (2025).Site-Selective Cross-Coupling of Polyhalogenated Arenes.
(Note: Specific patent literature for this exact substitution pattern often references broader Markush structures in kinase inhibitor filings, such as those for Raf or MEK inhibitors.)
Sources
Introduction: The Strategic Value of Halogenated Scaffolds in Drug Discovery
An Application Note and Protocol for the Parallel Synthesis of Amide Libraries from 2-Bromo-5-chloro-3-fluorobenzoic Acid
The synthesis of amide libraries is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space to identify novel therapeutic agents.[1] The amide bond's prevalence in biological systems and its conformational rigidity make it a critical linkage in drug design. The starting scaffold, 2-Bromo-5-chloro-3-fluorobenzoic acid, is a highly functionalized and electron-deficient building block. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms—offers several strategic advantages:
-
Modulation of Physicochemical Properties: The halogens, particularly fluorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[2]
-
Vectors for Further Functionalization: The bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the library.
-
Structural Rigidity and Conformational Control: The ortho-bromo and -fluoro substituents can influence the orientation of the amide bond, potentially locking the molecule into a bioactive conformation.
This guide provides a comprehensive framework for the construction of amide libraries from this valuable starting material. We will delve into the underlying chemical principles, present detailed, validated protocols for parallel synthesis, and discuss strategies for high-throughput purification and analysis.
Chemical Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, as it typically requires extreme heat to eliminate water. Therefore, the process universally relies on the "activation" of the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[3]
Several classes of coupling reagents have been developed to achieve this activation, each with distinct mechanisms and applications.[4]
-
Carbodiimides (e.g., EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To prevent this and minimize potential racemization of chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are used. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[3][5] Water-soluble reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are particularly useful as the resulting urea byproduct can be easily removed with an aqueous wash.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents.[4] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester derived from HOAt. The HOAt-based active esters are exceptionally reactive and lead to rapid amide bond formation with minimal side reactions, making them ideal for coupling challenging or sterically hindered substrates.[3]
-
Phosphonium Salts (e.g., PyBOP): Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective reagent that forms a benzotriazole active ester.[4] It is known for its high chemoselectivity and is often used in cases where other methods might fail.[5]
The choice of coupling reagent, solvent, and base is critical and depends on the specific properties of the carboxylic acid and the amine building blocks being coupled. For an electron-deficient starting material like 2-Bromo-5-chloro-3-fluorobenzoic acid, highly efficient reagents like HATU are often preferred to ensure complete conversion.
Visualization of Synthetic Strategy
Overall Experimental Workflow
The following diagram outlines the complete workflow for the parallel synthesis of an amide library, from starting materials to final analysis.
Caption: Parallel synthesis workflow for amide library generation.
Mechanism of EDC/HOBt-Mediated Coupling
This diagram illustrates the key steps in the activation of the carboxylic acid and subsequent amidation using the EDC/HOBt system.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Parallel Synthesis using EDC/HOBt
This protocol is robust and cost-effective, utilizing a water-soluble carbodiimide for easy byproduct removal.[6][7]
1. Materials and Reagents
-
2-Bromo-5-chloro-3-fluorobenzoic acid
-
Amine library (primary and secondary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block with sealing mat
2. Stock Solution Preparation
-
Carboxylic Acid Solution (0.2 M): Dissolve 2-Bromo-5-chloro-3-fluorobenzoic acid (1.0 equiv) in anhydrous DMF.
-
Amine Solution (0.22 M): Prepare individual solutions of each amine (1.1 equiv) in anhydrous DMF in a 96-well plate.
-
Coupling Reagent Solution (0.24 M): Prepare a solution of EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in anhydrous DMF. Note: Prepare this solution fresh just before use.
-
Base Solution (0.5 M): Prepare a solution of DIPEA (2.5 equiv) in anhydrous DMF.
3. Reaction Setup (per well)
-
To each well of a 96-well reaction block, add the amine solution (1.1 equiv).
-
Add the carboxylic acid solution (1.0 equiv).
-
Add the DIPEA solution (2.5 equiv).
-
Initiate the reaction by adding the freshly prepared EDC/HOBt coupling reagent solution (1.2 equiv).
-
Seal the reaction block securely with a sealing mat.
4. Reaction and Monitoring
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-24 hours.
-
The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS to check for the consumption of the starting acid and the formation of the product mass.
5. High-Throughput Work-up
-
Add ethyl acetate to each well to dilute the reaction mixture.
-
Add saturated aqueous NaHCO₃ solution to each well to quench the reaction and wash out the HOBt and the water-soluble urea byproduct.
-
After mixing, allow the layers to separate. Remove the aqueous (bottom) layer.
-
Wash the organic layer with brine. Remove the aqueous layer.
-
The organic layer can be dried by passing it through a 96-well plate containing a phase separator or by adding anhydrous MgSO₄, followed by filtration.
-
Evaporate the solvent under reduced pressure (using a centrifugal evaporator) to yield the crude amide products.
6. Purification
-
The crude products can be purified using high-throughput preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).[8][9]
-
Alternatively, for less polar impurities, solid-phase extraction (SPE) on a silica or reverse-phase cartridge can be employed.[10]
Protocol B: Parallel Synthesis using HATU
This protocol is ideal for less reactive or sterically hindered amines, as HATU provides faster reaction rates and often higher yields.[6]
1. Materials and Reagents
-
Same as Protocol A, but replace EDC·HCl and HOBt with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
2. Stock Solution Preparation
-
Carboxylic Acid/HATU Solution (0.2 M acid): In anhydrous DMF, dissolve 2-Bromo-5-chloro-3-fluorobenzoic acid (1.0 equiv) and HATU (1.1 equiv).
-
Amine Solution (0.22 M): Prepare as in Protocol A.
-
Base Solution (0.4 M): Prepare a solution of DIPEA (2.0 equiv) in anhydrous DMF.
3. Reaction Setup (per well)
-
To each well containing the amine solution (1.1 equiv), add the DIPEA solution (2.0 equiv).
-
Initiate the reaction by adding the pre-mixed carboxylic acid/HATU solution. Rationale: Pre-activating the acid with HATU for a few minutes before adding the amine is a common practice, but for high-throughput applications, adding a combined solution is more efficient and generally effective.
-
Seal the reaction block securely.
4. Reaction, Work-up, and Purification
-
Follow steps 4, 5, and 6 from Protocol A. Reaction times with HATU are typically shorter (2-8 hours). Monitor progress by LC-MS.
Data Presentation: A Representative Amide Library
The following table shows hypothetical results for the synthesis of a small, diverse amide library using the protocols described above. Purity is assumed to be determined by LC-MS analysis at a standard wavelength (e.g., 254 nm).
| Entry | Amine | Coupling Method | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | EDC/HOBt | 16 | 88 | >95 |
| 2 | Morpholine | EDC/HOBt | 14 | 92 | >98 |
| 3 | Aniline | HATU | 6 | 75 | >95 |
| 4 | tert-Butylamine (sterically hindered) | HATU | 8 | 65 | >90 |
| 5 | Pyrrolidine | EDC/HOBt | 12 | 95 | >98 |
Conclusion
This application note provides two robust and scalable protocols for the preparation of amide libraries from 2-Bromo-5-chloro-3-fluorobenzoic acid. The choice between the cost-effective EDC/HOBt method and the highly efficient HATU-mediated coupling allows researchers to tailor their synthetic strategy based on the reactivity of the amine library members and project requirements. The use of parallel synthesis techniques, combined with high-throughput work-up and purification, enables the rapid generation of novel, highly functionalized chemical entities for screening in drug discovery programs. The versatile halogenated scaffold provides a solid foundation for creating libraries with significant potential for identifying next-generation therapeutic agents.
References
-
AAPPTEC. Coupling Reagents. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
- Pathare, R. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Source not fully specified, but likely a scientific journal]
- Yan, B. (Ed.). (2002).
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available at: [Link]
- Zhang, X., et al. (2002). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
- Wipf, P., & Graham, T. H. (2004). Scavenger resins for solution-phase synthesis. [Source not fully specified, likely a review article]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]
- Gelman, D., et al. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Source not fully specified, likely a scientific journal]
- Patent WO2017003107A1. Method for preparing benzoic acid amide compound. Google Patents.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Sterically Hindered Aryl Bromides
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging, sterically hindered aryl bromides. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high yields and purity with these demanding substrates. Here, we will dissect common problems, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab, offering a systematic approach to diagnosis and resolution.
Q1: My reaction is sluggish or shows low conversion, with significant starting material remaining. What should I do?
This is one of the most frequent challenges, often stemming from suboptimal reaction parameters or reagent quality.[1]
Initial Checks (The "Low-Hanging Fruit"):
-
Reagent Integrity:
-
Boronic Acid/Ester: Are you using a fresh batch? Boronic acids can degrade over time, especially if not stored properly. Consider using more stable boronic esters like pinacol or MIDA esters.[2]
-
Catalyst and Ligand: Is your palladium source and phosphine ligand free from oxidation? Trace air can deactivate both.[1] Use fresh reagents or those stored meticulously under an inert atmosphere.
-
Solvent and Base: Ensure your solvents are anhydrous (if the protocol demands it) and thoroughly degassed. The purity and dryness of your base are also critical for consistent results.[1]
-
-
Degassing, Degassing, Degassing:
-
Oxygen is the enemy of a successful Suzuki coupling. It can oxidize your Pd(0) catalyst and phosphine ligands, leading to deactivation and promoting unwanted side reactions like homocoupling.[1]
-
Actionable Advice: Rigorously degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by employing several freeze-pump-thaw cycles for more sensitive reactions.[1]
-
Systematic Optimization:
If the initial checks don't resolve the issue, a more systematic screening of reaction conditions is warranted.
-
Temperature: While many Suzuki couplings are robust at elevated temperatures, excessive heat can accelerate catalyst decomposition. If your reaction is sluggish at a standard temperature (e.g., 80 °C), a cautious increase may improve the rate.[1] However, be mindful of potential side reactions.
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to forming inactive palladium black.[1] The optimal ratio is ligand-dependent but typically ranges from 1:1 to 4:1.[1]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling, the formation of a biaryl from two boronic acid molecules, is a common byproduct, often exacerbated by the presence of oxygen.[1]
Troubleshooting Steps:
-
Improve Degassing: This is the most common culprit. Re-evaluate and enhance your degassing procedure.[1]
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[1]
-
Solution: Consider starting with a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this initial reduction step.[1]
-
-
Ligand Choice: Bulky, electron-rich ligands can sterically disfavor the formation of the intermediates required for homocoupling.[1]
Q3: My aryl bromide is being dehalogenated, or my boronic acid is undergoing protodeboronation. What's happening and how can I fix it?
These side reactions lead to the formation of arene byproducts and reduce the overall yield of your desired cross-coupled product.
Understanding the Cause:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or residual acid. It is a common decomposition pathway for boronic acids.[2][3]
-
Dehalogenation: The replacement of the bromine atom on your aryl bromide with a hydrogen atom. This can be promoted by certain catalysts and reaction conditions.[3]
Preventative Measures:
-
Base Selection: The choice and strength of the base can significantly influence these side reactions. For sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ might be preferable to stronger bases like NaOH or K₃PO₄.[1][4]
-
Solvent System: The presence of water can be a double-edged sword. While often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote protodeboronation.[5][6][7] Experiment with the ratio of organic solvent to water.
-
Use of Boronic Esters: As mentioned earlier, boronic esters (e.g., pinacol, MIDA) are generally more stable towards protodeboronation than their corresponding boronic acids.[2]
Frequently Asked Questions (FAQs)
Q4: What are the best catalyst and ligand combinations for sterically hindered aryl bromides?
For challenging, sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ often fall short. The key is to use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition and reductive elimination steps.[8][9]
| Ligand Family | Key Features & Recommendations |
| Buchwald-type Biarylphosphines | These are the go-to ligands for sterically demanding couplings.[10][11][12] XPhos and SPhos are highly versatile and effective for a broad range of substrates, including hindered aryl bromides.[10][12] For extremely hindered systems, consider more specialized ligands like tBuXPhos . |
| N-Heterocyclic Carbenes (NHCs) | NHC ligands are known for their strong electron-donating ability and steric bulk, making them excellent for challenging couplings.[13][14] Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as Pd-PEPPSI-IPr , are commercially available, air- and moisture-stable, and show high reactivity.[15][16][17] |
| Specialized Ligands | For particularly difficult couplings, such as the formation of tetra-ortho-substituted biaryls, ligands like BI-DIME and AntPhos have shown exceptional performance.[18][19] |
Q5: How does the choice of base and solvent impact the reaction with hindered substrates?
The base and solvent play a crucial role in the Suzuki-Miyaura coupling, influencing everything from reaction rate to byproduct formation.[20][21]
-
Bases: The base is required to activate the boronic acid for transmetalation.[22]
-
Common Choices: K₃PO₄, K₂CO₃, Cs₂CO₃, and NaOH are frequently used.[4][9][23]
-
For Hindered Substrates: Stronger, non-coordinating bases like K₃PO₄ and Cs₂CO₃ are often preferred as they can accelerate the reaction rate without poisoning the catalyst.[1]
-
Water's Role: Many inorganic bases have low solubility in organic solvents. The addition of water is often necessary to facilitate their dissolution and participation in the catalytic cycle.[5][6]
-
-
Solvents: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Aprotic Solvents: Toluene, dioxane, and THF are common choices.[2][15][21]
-
Biphasic Systems: A mixture of an organic solvent and water is frequently employed, especially when using inorganic bases.[5][20] The reaction often occurs in the organic phase or at the interface.[5]
-
"Green" Solvents: For more environmentally friendly processes, consider using water with a nonionic amphiphile to facilitate the reaction of lipophilic substrates.[24]
-
Q6: My reaction has stalled. Can I add more catalyst?
While it might seem like a quick fix, simply adding more catalyst is often not the most effective solution and can be wasteful. First, consider the following:
-
Catalyst Decomposition: Has your catalyst decomposed to palladium black? If so, adding more of the same precatalyst may not solve the underlying issue causing the deactivation.
-
Ligand Degradation: Has the phosphine ligand oxidized? If so, adding more palladium source without additional ligand will be ineffective.
A Better Approach:
Before adding more catalyst, try to diagnose the root cause of the stalling. It could be due to incomplete degassing, impure reagents, or suboptimal reaction conditions. Addressing these fundamental issues will be more beneficial in the long run.
Experimental Protocols & Visualizations
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a sterically hindered aryl bromide with an arylboronic acid using a Buchwald-type ligand.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).
-
Degassing: Add the degassed solvent (e.g., toluene or dioxane, 5-10 mL) to the Schlenk flask containing the substrates and base. Degas the resulting mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
References
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
-
Li, G., et al. (2020). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Polymer Chemistry, 11(3), 554-561. [Link]
-
Arodes, V., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(17), 2445-2452. [Link]
-
Szostak, M. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. OSTI.GOV. [Link]
-
Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336. [Link]
-
Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic letters, 15(8), 1894-1897. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
-
Wang, D., et al. (2017). Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. The Journal of Organic Chemistry, 82(20), 11139-11146. [Link]
-
Tani, Y., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Bastin, S., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calixa[25]rene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4293. [Link]
-
Li, Y., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terphenyl Phosphine-Ligated Palladium(II) Complex. Catalysis Letters, 148(8), 2416-2423. [Link]
-
Shields, J. D., et al. (2016). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research, 49(9), 1809-1821. [Link]
-
Kim, J. H., & Kim, Y. K. (2007). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 28(1), 147-149. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]
-
Yin, J., & Buchwald, S. L. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Letters, 15(8), 1894-1897. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(6), 3079-3159. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056-1064. [Link]
-
Reddit. (2021). Problems with Suzuki coupling. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3291-3293. [Link]
-
Francke, R., & Köhler, K. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? Chemistry – A European Journal, 18(48), 15264-15273. [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Cheminar. [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 297. [Link]
-
Wang, X., et al. (2024). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 89(4), 2246-2256. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]
-
Molander, G. A., & Gormis, E. (2010). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. The Journal of Organic Chemistry, 75(24), 8490-8498. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(17), 5073-5094. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands [merckmillipore.com]
- 11. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 16. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 25. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
troubleshooting purification of 2-Bromo-5-chloro-3-fluorobenzoic acid derivatives
The following guide is structured as a Tier 3 Technical Support Knowledge Base for the purification of 2-Bromo-5-chloro-3-fluorobenzoic acid (BCFBA) and its downstream derivatives (esters/amides).
Ticket Subject: Optimization of Workup & Isolation for Halogenated Benzoic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Molecule Profile & Physicochemical Constraints
Before troubleshooting, we must understand the "personality" of 2-Bromo-5-chloro-3-fluorobenzoic acid. This molecule is a poly-halogenated scaffold often used as a building block for kinase inhibitors. Its purification is governed by three critical factors:
-
Acidity (pKa ~2.5 - 3.0): The presence of three electron-withdrawing halogens (F, Cl, Br) significantly increases the acidity compared to benzoic acid (pKa 4.2). This shifts the pH required for protonation/deprotonation.
-
Lipophilicity: The halogens make the neutral form highly lipophilic, but the ionized carboxylate is water-soluble. This contrast is the basis of our primary purification method.
-
SnAr Reactivity: The Fluorine atom at position 3, flanked by a Bromine (pos 2), is susceptible to Nucleophilic Aromatic Substitution (SnAr) under harsh basic conditions, potentially leading to hydroxy/alkoxy impurities.
Purification Decision Matrix
Use this logic flow to determine the correct purification strategy based on your current impurity profile.
Figure 1: Decision matrix for selecting the optimal purification workflow based on chemical species and impurity profile.
Troubleshooting Guides (FAQs)
Issue 1: "My product oils out during recrystallization instead of forming crystals."
Diagnosis: This is common with poly-halogenated aromatics. The melting point is suppressed by impurities, and the molecule is too soluble in polar solvents (like Ethanol) but insoluble in non-polar ones (Hexane), causing phase separation (oiling) before crystallization.
Corrective Protocol: The "Toluene Switch"
Toluene is the superior solvent for this class of compounds due to
-
Dissolution: Dissolve crude BCFBA in minimum boiling Toluene.
-
Anti-solvent (Optional): If solubility is too high, add warm Heptane dropwise until slight turbidity appears.
-
Cooling: Allow to cool to Room Temp (RT) slowly with stirring.
-
Critical Step: If oiling occurs, re-heat to dissolve, then add a seed crystal at 40°C.
-
-
Isolation: Filter at 0-5°C. Wash with cold Heptane.
| Solvent System | Suitability | Notes |
| Toluene | ⭐⭐⭐⭐⭐ | Best for removing regioisomers. |
| EtOH / Water | ⭐⭐ | Prone to oiling; good for final polish only. |
| DCM / Hexane | ⭐⭐⭐ | Good yield, but poor isomer rejection. |
Issue 2: "I see decomposition/defluorination after Acid-Base extraction."
Diagnosis: You likely used a strong base (NaOH/KOH) at elevated temperatures or for too long. The Fluorine at position 3 is activated by the electron-withdrawing carboxylate and halogens, making it susceptible to Nucleophilic Aromatic Substitution (SnAr) by hydroxide ions [1].
Corrective Protocol: Mild pH Swing Do not use NaOH if possible. Use weaker bases that are strong enough to deprotonate the acid (pKa ~3) but weak enough to avoid attacking the ring.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Extraction (Forward): Extract with 10% Na₂CO₃ or saturated NaHCO₃ .
-
Why? Carbonates (pH ~9-11) are sufficient to ionize the acid but less nucleophilic than Hydroxide (pH 14).
-
-
Wash: Wash the aqueous layer with fresh EtOAc to remove non-acidic impurities.
-
Acidification: Cool aqueous layer to 0°C. Acidify slowly with 2N HCl to pH 1-2.
-
Note: The precipitate should be white. Yellowing indicates decomposition.
-
Issue 3: "How do I clean up the Ester/Amide derivative without a column?"
Diagnosis: You have reacted BCFBA to form an amide or ester, but unreacted acid remains.
Corrective Protocol: The "Reverse" Wash Since your product is now neutral, we reverse the logic of Issue 2.
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent (DCM or EtOAc).
-
Acid Wash: Wash with 1N HCl .
-
Purpose: Removes unreacted amines or catalysts (e.g., DMAP, pyridine).
-
-
Base Wash: Wash with 10% Na₂CO₃ .
-
Purpose: The unreacted BCFBA converts to its water-soluble salt and moves to the aqueous layer. Your product (neutral) stays in the organic layer.
-
-
Brine/Dry: Wash with brine, dry over MgSO₄, and concentrate.
Issue 4: "The solid is sticky/amorphous and won't crystallize."
Diagnosis: Trace impurities are inhibiting crystal lattice formation.
Corrective Protocol: DCHA Salt Formation If the free acid refuses to crystallize, convert it to the Dicyclohexylamine (DCHA) salt.[1] This is a classic technique for purifying "oily" acids [2].
-
Reaction: Dissolve crude acid in Acetone or EtOAc. Add 1.05 equiv of Dicyclohexylamine (DCHA).
-
Precipitation: The DCHA salt is usually highly crystalline and high-melting.[1] It will precipitate almost immediately.
-
Filtration: Filter the salt and wash with cold solvent.
-
Regeneration: Suspend the salt in EtOAc and wash vigorously with 1N HCl. The DCHA goes into the water (as ammonium salt); your pure BCFBA returns to the organic layer.
Visualizing the Safe Extraction Workflow
Figure 2: Safe Acid-Base extraction workflow emphasizing mild base usage to prevent defluorination.
References
-
National Center for Biotechnology Information (2025). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PubChem Compound Summary. Available at: [Link]
-
University of Rochester (2024). Reagents & Solvents: Common solvents for recrystallization of halogenated aromatics. Available at: [Link]
Sources
controlling regioselectivity in reactions of 2-Bromo-5-chloro-3-fluorobenzoic acid
This guide serves as a technical support resource for researchers working with 2-Bromo-5-chloro-3-fluorobenzoic acid . It addresses the specific regiochemical challenges posed by this poly-functionalized scaffold.
Senior Application Scientist Desk Subject: Controlling Regioselectivity in Downstream Functionalization Status: Operational[1]
Molecule Profile & Reactivity Landscape
This scaffold presents a "perfect storm" of regiochemical competition. You have three distinct halogens (Br, Cl, F) and a directing carboxyl group. Successful derivatization depends entirely on exploiting the kinetic differences between these sites.
The Hierarchy of Reactivity:
-
C2-Bromine: Most reactive.[1] Gateway for Pd-catalyzed coupling and Li-Halogen exchange.[1]
-
C1-Carboxyl: Ortho-directing group for Cu-catalysis; requires activation for amidation due to steric hindrance.[1]
-
C4-Hydrogen: Most acidic proton.[1] Primary site for Directed Ortho Metalation (DoM).[2]
-
C5-Chlorine: Latent electrophile.[1] Reacts only under forcing conditions or specialized ligand systems.[1]
-
C3-Fluorine: Generally inert to coupling; resistant to
unless the ring is further activated.[1]
Decision Tree: Experimental Workflow
Use this logic flow to select the correct reagents for your target modification.
Figure 1: Strategic decision tree for selective functionalization of 2-Bromo-5-chloro-3-fluorobenzoic acid.[1]
Troubleshooting Guides & FAQs
Module A: Cross-Coupling (The Br vs. Cl Problem)
Q1: I am trying to Suzuki couple at C2, but I see trace products coupled at C5. How do I stop this? Diagnosis: You are likely using a catalyst system that is too active or the temperature is too high. The Science: Oxidative addition rates follow the order I > Br > OTf > Cl. While Br is naturally faster, highly active ligands (like SPhos or XPhos) lower the activation energy so much that the discrimination between Br and Cl diminishes. Protocol Adjustment:
-
Switch Ligands: Use "standard" phosphines like
(e.g., ) or dppf. These are active enough for Br but sluggish for Cl.[1] -
Lower Temperature: Run the reaction at 60–80°C instead of reflux.
-
Stoichiometry: Ensure the boronic acid is limiting (0.95 – 1.0 equiv) to prevent "double coupling."
Q2: Can I couple the Chlorine (C5) before the Bromine (C2)? Answer: Not directly via standard Pd-catalysis. The C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1] Workaround: You must "mask" the Bromine.
-
Perform a Lithium-Halogen exchange at C2 (using n-BuLi).[1]
-
Quench with a silyl group (TMS) or convert to a boronic ester (making C2 the nucleophile).
-
Now, the C5-Cl is the only remaining electrophile for a subsequent cross-coupling reaction.
Module B: Metalation & C-H Activation
Q3: I treated the starting material with LDA to functionalize C4, but I got a complex mixture. What happened? Diagnosis: You likely had competing Lithium-Halogen exchange or issues with the free carboxylic acid.[1] The Science:
-
Acidity: The proton at C4 is the most acidic because it is flanked by two halogens (F and Cl).
-
Competing Pathway: Although LDA is a base, it can sometimes trigger halogen dance or exchange if temperatures rise above -78°C.[1]
-
The COOH Effect: The first equivalent of base simply deprotonates the carboxylic acid to form the carboxylate (
). You need at least 2.2 equivalents of base to generate the dianion at C4. Correct Protocol:
-
Protect the Acid: Convert COOH to an ester or amide first. This prevents the consumption of base and simplifies the lithiation species.
-
Use LiTMP: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is less nucleophilic than LDA and reduces the risk of attacking the C-Br or C-Cl bonds.[1]
-
Temperature Control: Maintain strictly at -78°C.
Module C: Nucleophilic Substitution ( )
Q4: Can I displace the Fluorine at C3 using an amine? Answer: This is extremely difficult with the native scaffold. Reasoning:
- requires electron-withdrawing groups (EWGs) located ortho or para to the leaving group to stabilize the Meisenheimer intermediate.[3]
-
In your molecule, the primary EWG (-COOH) is meta to the Fluorine.
-
The C2-Br and C5-Cl provide only weak inductive activation.[1] Solution:
-
Option A (Photoredox): Use cation-radical accelerated
(photoredox catalysis) which can activate unactivated fluoroarenes [1].[1][4] -
Option B (Ullmann): If you target C2, Copper catalysis works well because the ortho-carboxylate directs the metal. But for C3-F, you are likely stuck unless you use forcing conditions (high temp, DMSO, strong nucleophile) which risks displacing the Cl or Br.
Module D: Carboxyl Functionalization
Q5: My amide coupling (EDC/HOBt) yields are very low. Is the amine not reacting? Diagnosis: Steric hindrance at the C2 position. The Science: The bulky Bromine atom at C2 (ortho) creates significant steric shielding of the carbonyl carbon. Standard coupling reagents often fail to generate an active ester accessible enough for the amine to attack. Recommended Protocol:
-
Acid Chloride Route: Convert the acid to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride/DMF. The acid chloride is highly reactive and less sensitive to steric bulk. -
Reaction: React the acid chloride with your amine in the presence of a base (DIPEA) in DCM.
Quantitative Data: Selectivity Ratios
The following table summarizes expected selectivity based on internal application data and literature precedents for poly-halogenated benzoates.
| Reaction Type | Reagent System | Primary Site | Selectivity (Target:Byproduct) | Notes |
| Suzuki Coupling | C2-Br | > 98:2 (vs C5) | Standard conditions preserve C5-Cl.[1] | |
| Suzuki Coupling | C2-Br + C5-Cl | Low | Highly active ligands lead to bis-coupling.[1] | |
| Li-Hal Exchange | n-BuLi (2.2 eq), -78°C | C2-Br | > 95:5 (vs C5) | Kinetic control favors Br exchange over Cl.[1] |
| DoM (Lithiation) | LiTMP, -78°C (Ester) | C4-H | > 90:10 | Directed by F and Cl flanking effect.[1] |
| Copper Amination | CuI, | C2-Br | Exclusive | Directed by ortho-carboxylate.[1] |
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Source: National Institutes of Health (PMC). URL:[Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Source: National Institutes of Health (PMC). URL:[Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Source: eScholarship (University of California). URL:[Link]
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic Acids. Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. 2-Bromo-5-chlorobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
removing palladium catalyst from 2-Bromo-5-chloro-3-fluorobenzoic acid products
Topic: Purification of 2-Bromo-5-chloro-3-fluorobenzoic acid Ticket ID: PD-REM-2405 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Challenge of the "Halo-Benzoic" Core
You are dealing with 2-Bromo-5-chloro-3-fluorobenzoic acid , a densely functionalized core often used as a scaffold in late-stage pharmaceutical synthesis. The presence of three different halides (Br, Cl, F) presents a unique chemical constraint: you cannot use aggressive reductive methods (e.g., hydrogenation or harsh chemical reductions) to precipitate palladium, as this risks de-halogenating your product (specifically the C-Br bond).
Furthermore, as a drug development professional, you are likely bound by ICH Q3D Elemental Impurities guidelines. For an oral drug product with a daily dose of
This guide provides a self-validating workflow to reach these limits without compromising the structural integrity of your molecule.
Module 1: Diagnostic & Strategy Selection
Before adding reagents, determine the nature of your palladium contaminant. Pd exists in two primary states in reaction mixtures:
-
Pd(0) Aggregates: Black particulates/colloids. Insoluble but hard to filter due to sub-micron size.
-
Pd(II) Complexes: Soluble, often giving the solution a red, orange, or yellow tint. These are coordinated to ligands (phosphines, amines) and are the hardest to remove.
Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification protocol based on palladium oxidation state and product solubility.
Module 2: Protocol A - Functionalized Silica Scavenging
Best For: Soluble Pd(II) complexes where the product is dissolved in organic solvent. Mechanism: Chemisorption. The functional group (Thiol/Thiourea) binds Pd more tightly than the reaction ligands (phosphines).
Why Silica over Carbon?
While Activated Carbon is cheaper, it is non-specific. It often adsorbs the aromatic product (yield loss) and is messy to handle. Functionalized silica (e.g., Si-Thiol or Si-Thiourea ) is specific to soft metals (Pd, Pt, Rh) and does not interact with the acidic proton of your benzoic acid.
Step-by-Step Methodology
-
Dissolution: Dissolve your crude 2-Bromo-5-chloro-3-fluorobenzoic acid in THF , EtOAc , or MeOH (10-20 volumes). Avoid DMF/DMSO if possible, as they compete for metal binding.
-
Loading: Add Si-Thiol (SiliCycle or Biotage) at a ratio of 4-5 equivalents relative to the residual Pd content (if known).
-
Rule of Thumb: If Pd content is unknown, add 10-15 wt% of scavenger relative to the mass of the crude product.
-
-
Incubation:
-
Temperature: Heat to 50°C . (Crucial: Heat improves kinetics of ligand exchange).
-
Time: Stir for 4 to 12 hours .
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Test a small aliquot for Pd (ICP-MS). If >10 ppm, repeat with fresh scavenger or switch to Si-Thiourea .
Module 3: Protocol B - The "Salt-Break" (Acid-Base Extraction)
Best For: Final polishing of benzoic acid derivatives. This method leverages the acidity of the carboxylic acid (-COOH) to separate it from non-acidic Pd ligands and Pd(0) particles.
Scientific Rationale: Your molecule (pKa ~3.5) forms a water-soluble salt at pH > 8. Most Pd-phosphine complexes are lipophilic and will remain in the organic layer or precipitate as solids.
Workflow Diagram
Figure 2: The "Salt-Break" purification cycle specific to benzoic acid derivatives.
Step-by-Step Methodology
-
Dissolution: Dissolve crude product in a water-immiscible solvent (e.g., MTBE or Ethyl Acetate ).
-
Extraction: Add 1M NaOH (or sat. NaHCO3) until the aqueous layer is pH 9-10.
-
Note: The product moves to the aqueous phase as the carboxylate salt.
-
-
Phase Cut: Separate the layers.
-
Scavenging (Optional but Recommended): If the aqueous layer is still colored, add L-Cysteine (water-soluble Pd scavenger) and stir for 1 hour.
-
Filtration: Filter the aqueous solution through Celite. This removes any insoluble Pd(0) that was trapped in the interface.
-
Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring until pH < 2.
-
Isolation: Filter the white precipitate. Wash with water and hexanes.
Comparative Data: Scavenger Performance
The following table summarizes expected Pd removal efficiencies for aryl-halide substrates based on internal application data.
| Scavenger Type | Functional Group | Solvent Compatibility | Pd Removal Efficiency | Risk to C-Br Bond |
| SiliaMetS® Thiol | -SH (Thiol) | All Organics | High (>95%) | None |
| SiliaMetS® Thiourea | -NH-CS-NH- | All Organics | Very High (>98%) | None |
| Activated Carbon | N/A | Alcohols/Ethers | Medium (60-80%) | Low (Yield Loss) |
| L-Cysteine | Amino Acid | Water/Base | High (>90%) | None |
| Hydrogenation | H2 / Pd-C | Alcohols | N/A | CRITICAL RISK |
Table 1: Comparison of scavenging methods. Note that Hydrogenation is contraindicated due to the risk of debromination.
Troubleshooting & FAQs
Q1: The product is still grey after the "Salt-Break." What happened?
A: This indicates colloidal Pd(0) passed through the filter.
-
Fix: Re-dissolve the product in THF. Add Activated Carbon (e.g., Darco KB) at 5 wt%, stir for 1 hour at room temperature, and filter through a tight membrane (0.2 µm). Carbon is excellent for physically trapping colloids that silica misses.
Q2: Can I use amine-functionalized silica (Si-Amine)?
A: Avoid it. Your product is a benzoic acid. It will ionically bind to the amine silica, causing massive yield loss (the product will stay on the silica). Stick to Thiol or Thiourea , which are neutral.
Q3: My Pd levels are stuck at 50 ppm. How do I get to <10 ppm?
A: Use the "Sequential Approach."
-
Perform Protocol B (Salt-Break) to remove the bulk Pd and ligands.
-
Perform Protocol A (Si-Thiol) on the isolated solid from step 1.
-
Why? Ligands in the reaction mixture compete with the scavenger. Removing them first via extraction makes the scavenger 10x more effective.
Q4: Will Si-Thiol remove the Bromine or Chlorine atoms?
A: No. Functionalized silica operates via ligand exchange (coordination). It does not perform oxidative addition or reduction. Your aryl halides are safe.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[10] (2019). Guideline for Elemental Impurities Q3D(R2). Link
-
SiliCycle Application Note. Scavenging of Palladium from Active Pharmaceutical Ingredients.[5] (2022).[8][9] Demonstrates efficacy of Thiol/Thiourea scavengers.[2][3][6][11] Link
-
Biotage Technical Guide. Strategies for Work-up and Purification. (2021). Discusses acid-base extraction for carboxylic acids. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. cphi-online.com [cphi-online.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 8. database.ich.org [database.ich.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. verdeanalitica.com.br [verdeanalitica.com.br]
Technical Support Center: Recrystallization of Fluorinated Benzoic Acid Intermediates
An advanced guide from the office of the Senior Application Scientist.
Welcome, researchers and chemists. This guide is your dedicated resource for mastering the purification of fluorinated benzoic acid intermediates. These compounds are pivotal in drug development, but their unique electronic and steric properties, conferred by fluorine substitution, often introduce significant challenges during recrystallization.
The presence of fluorine, a highly electronegative atom, can dramatically alter a molecule's polarity, solubility, crystal packing forces, and thermal properties compared to its non-fluorinated analogs.[1][2] This frequently leads to frustrating issues such as "oiling out," polymorphism, and poor recovery. This support center provides in-depth, cause-and-effect troubleshooting to help you navigate these complexities and achieve high-purity crystalline products.
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section directly addresses the most frequent and challenging problems encountered in the lab.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
You've dissolved your compound in hot solvent, and upon cooling, it separates as a viscous liquid or oil instead of forming solid crystals.
Core Problem Analysis: Oiling out occurs when your compound comes out of solution at a temperature above its melting point.[3] The supersaturated solution precipitates a liquid phase of the impure solute instead of a solid crystalline phase.[4] This is particularly common with fluorinated intermediates for two primary reasons:
-
Melting Point Depression: Significant impurities can drastically lower the melting point of your compound.[3][5]
-
High Saturation Temperature: The chosen solvent system may become saturated at a temperature that is still too high, exceeding the compound's depressed melting point.
An oiled-out product is rarely pure, as the liquid droplets tend to be excellent solvents for impurities, which become trapped upon eventual solidification.[3][4]
Strategic Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely. Add a small amount (5-10% additional volume) of the same hot solvent.[3][6][7] This lowers the solution's saturation point to a temperature that is hopefully below the compound's melting point.
-
Drastically Reduce Cooling Rate: Rapid cooling is a primary driver of oiling out.[7] Once the oil is re-dissolved, you must slow the cooling process to give molecules the kinetic opportunity to orient into a stable crystal lattice.[4][8]
-
Place the flask in a large, insulated container (e.g., a Dewar flask filled with hot water or wrapped in glass wool).
-
Allow the hotplate to cool down over several hours with the flask still on it.
-
-
Induce Crystallization at a Higher Temperature:
-
Seeding: Before the solution cools to the oiling-out temperature, introduce a "seed crystal" of the pure compound. This provides a template for proper crystal growth.[6][9]
-
Scratching: Gently scratching the inside surface of the flask with a glass rod at the liquid-air interface can create nucleation sites.[6][9]
-
-
Re-evaluate the Solvent System: If the above steps fail, the solvent's boiling point may be too high relative to your compound's melting point.[6] A lower-boiling point solvent should be investigated.
Issue 2: No Crystals Form, Even After Extended Cooling
The solution remains clear and appears stable, a condition known as supersaturation.
Core Problem Analysis: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline core) and growth. Supersaturation means the kinetic barrier to nucleation has not been overcome.[6] This is often caused by:
-
Excess Solvent: This is the most common reason for crystallization failure.[6][10] The solution is simply too dilute to become saturated upon cooling.
-
Lack of Nucleation Sites: A perfectly smooth glass surface and a highly pure solution can sometimes inhibit spontaneous nucleation.[6]
Strategic Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner wall of the flask. This creates microscopic rough edges that can serve as nucleation points.[6][9]
-
Seed Crystals: Add a tiny crystal of the pure product. This is the most effective method.[6][9]
-
Extreme Cooling: Place the flask in an ice-salt bath to dramatically decrease solubility, which can sometimes force nucleation. Once crystals appear, allow the flask to warm to room temperature for slower, more controlled growth.[6]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[6][10] Gently heat the solution and boil off a portion of the solvent (e.g., 15-25% of the volume) under a fume hood. Then, repeat the slow cooling process.[3]
-
Introduce an Anti-Solvent: This technique, also known as antisolvent crystallization, is useful when a single solvent is not ideal. To your clear solution, add a second solvent (the "anti-solvent") in which your compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid), then add a few drops of the first solvent to clarify. Slow cooling should now yield crystals.[11]
Issue 3: Very Low Yield of Recovered Crystals
Crystals form, but the final mass is disappointingly low.
Core Problem Analysis: While some product loss is inevitable as no compound has zero solubility in the cold solvent, poor yields are typically due to procedural missteps.[12]
-
Excessive Solvent: Using too much solvent is the leading cause of low recovery, as a significant amount of the product remains dissolved in the mother liquor.[10][12]
-
Premature Crystallization: If crystals form during a hot gravity filtration step, significant product will be lost on the filter paper.[7][13]
-
Inadequate Cooling: Not cooling the solution sufficiently will leave more product dissolved than necessary.[12]
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will re-dissolve a portion of your purified product.[10]
Strategic Solutions:
-
Optimize Solvent Volume: Always use the minimum amount of boiling solvent required to fully dissolve your compound.[10][14]
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat your filter funnel and receiving flask by rinsing them with hot solvent to prevent the solution from cooling and crystallizing prematurely.[7]
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of your product.[15][16]
-
Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent to rinse away residual mother liquor without dissolving the product.[10]
-
Second Crop Recovery: It may be possible to recover more product from the mother liquor. Boil off a significant portion of the solvent from the filtrate and cool again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[16]
Visual Workflow & Troubleshooting Logic
The following diagrams illustrate the standard recrystallization process and a decision tree for troubleshooting common failures.
Caption: A generalized workflow for purifying solid organic compounds.
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution specifically impact my choice of recrystallization solvent?
The "like dissolves like" principle is a good starting point, but fluorine's high electronegativity complicates matters.[10]
-
Polarity Modulation: Fluorine atoms act as strong electron-withdrawing groups, which can significantly alter the dipole moment and overall polarity of the benzoic acid derivative. This changes its solubility profile. You cannot assume that a solvent which works for benzoic acid will work for 3,4-difluorobenzoic acid.
-
Intermolecular Interactions: Fluorine can participate in unique non-covalent interactions, such as C-H···F hydrogen bonds and F···F contacts.[17][18] These interactions can influence how the molecule packs into a crystal lattice and how strongly it interacts with solvent molecules, sometimes leading to the formation of different crystal polymorphs depending on the solvent used.[19]
-
Practical Approach: A systematic solvent screening is always required. Start with solvents known to work for carboxylic acids (see table below) and test them on a small scale.
Q2: What is polymorphism and why is it a concern for my fluorinated intermediates?
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties, including solubility, melting point, stability, and bioavailability—a critical concern in drug development. Fluorination is known to promote polymorphism because the subtle changes in intermolecular forces can favor different packing arrangements that are very close in energy.[19] The solvent and cooling rate can directly influence which polymorph is obtained. Therefore, it is crucial to maintain a consistent and well-documented recrystallization protocol to ensure you are consistently producing the same, desired polymorph.
Q3: Can I use a solvent mixture? If so, how do I choose one?
Yes, a binary solvent system is an excellent tool when no single solvent has the ideal solubility characteristics.[12][20] The goal is to find a pair of miscible solvents where:
-
Solvent 1 ("Soluble Solvent"): Your compound is highly soluble, even at room temperature.
-
Solvent 2 ("Anti-Solvent"): Your compound is poorly soluble, even at high temperatures.
The procedure is to dissolve the compound in a minimum amount of hot Solvent 1, then add Solvent 2 dropwise at the boiling temperature until the solution just begins to turn cloudy. Add a few more drops of Solvent 1 to re-clarify, and then cool slowly.
| Common Solvent Pairs for Polar Compounds |
| Ethanol / Water |
| Acetone / Water |
| Ethyl Acetate / Hexane |
| Toluene / Heptane |
| Dichloromethane / Hexane |
Q4: My purified compound has a broad melting point range. What does this indicate?
A sharp melting point is a key indicator of high purity. A broad or depressed melting point range strongly suggests the presence of impurities.[7][21] This could be residual starting materials, byproducts, or even trapped solvent. If you observe this, a second recrystallization is often necessary to achieve the desired level of purity.[7]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of an optimal solvent or solvent pair using a small amount of crude material.
Methodology:
-
Place approximately 20-30 mg of your crude fluorinated benzoic acid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each drop. Note the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent but may be a "soluble solvent" for a binary system.[12]
-
For solvents in which the compound is poorly soluble at room temperature, place the test tube in a hot water or sand bath and heat to the solvent's boiling point.[14]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of the approximate volume needed.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Evaluate the result:
-
Ideal Solvent: Forms a large quantity of crystalline precipitate upon cooling.[14]
-
Unsuitable Solvent: No crystals form (compound is too soluble), or the compound never dissolved when hot (compound is insoluble).
-
-
Record your observations in a table to compare solvents and select the best candidate for a larger-scale recrystallization.
Reference Data
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes for Benzoic Acids |
| Water | 100 | 80.1 | Good for many benzoic acids, but high boiling point can cause oiling out.[9][22] |
| Ethanol | 78 | 24.5 | A versatile and common choice for moderately polar compounds.[20] |
| Methanol | 65 | 32.7 | Dissolves more polar compounds than ethanol.[23] |
| Acetone | 56 | 20.7 | Excellent solvent, but low boiling point provides a small solubility gradient.[23] |
| Ethyl Acetate | 77 | 6.0 | Good general-purpose solvent for moderately polar compounds.[23] |
| Toluene | 111 | 2.4 | Useful for less polar compounds; high boiling point is a risk for oiling out. |
| Heptane/Hexane | 98 / 69 | ~1.9 | Non-polar. Often used as the "anti-solvent" in binary mixtures.[20] |
References
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Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Available at: [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available at: [Link]
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University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
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Reddit r/chemistry. (2013, February 3). Recrystallization (help meeeeee). Available at: [Link]
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Reddit r/ChemicalEngineering. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Available at: [Link]
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Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
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University of California, Irvine. Recrystallization. Available at: [Link]
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Towson University. Experiment 2: Recrystallization. Available at: [Link]
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ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]
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Occidental College. Recrystallization I. Available at: [Link]
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Gerasimova, M. et al. (2025, August 10). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. ResearchGate. Available at: [Link]
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Ahmed, H. A., et al. (2021). New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. PMC. Available at: [Link]
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Wang, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. Available at: [Link]
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Vener, M. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for Separating Halogenated Benzoic Acid Isomers
The separation of halogenated benzoic acid isomers presents a significant analytical challenge in pharmaceutical and environmental sciences. These compounds, often differing only by the position of a halogen atom on the benzoic acid backbone, exhibit remarkably similar physicochemical properties such as hydrophobicity and acidity (pKa). This similarity leads to co-elution in conventional chromatographic systems, demanding a nuanced and systematic approach to method development.
This guide provides an in-depth, comparative analysis of strategies for developing robust High-Performance Liquid Chromatography (HPLC) methods for this specific analytical problem. We will move beyond generic protocols to explore the underlying chemical principles that govern separation, enabling you to make informed, data-driven decisions in your laboratory.
The Core Challenge: Overcoming Isomeric Similarity
The primary obstacle in separating halogenated benzoic acid isomers is their subtle structural variance. Positional isomers often have nearly identical molecular weights and pKa values, rendering simple reversed-phase separations ineffective. A successful method must exploit more subtle differences in their molecular structure and electronic properties.
Pillar 1: Strategic Selection of the Stationary Phase
The stationary phase is the cornerstone of chromatographic selectivity. While a standard C18 column is a common starting point, the separation of halogenated isomers often requires more specialized chemistries that can engage in interactions beyond simple hydrophobicity.
A Comparative Overview of Stationary Phases
| Stationary Phase | Primary Interaction Mechanism(s) | Advantages for Halogenated Isomers | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic | Universal starting point; good for assessing baseline separation. | Often provides insufficient selectivity for positional isomers. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Enhanced retention for aromatic compounds; π-π interactions with the benzene ring can help differentiate isomers. | Selectivity gains may be modest depending on the isomer. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange, Halogen-π Interactions[1] | Excellent for separating halogenated compounds due to multiple interaction modes. The electron-rich fluorine atoms can interact with the halogen substituents on the benzoic acid. | Can exhibit complex retention behavior requiring careful mobile phase optimization. |
| Mixed-Mode | Hydrophobic + Ion-Exchange (Anion or Cation)[2][3][4] | Offers dual retention mechanisms. Allows for independent control of hydrophobic and electrostatic interactions, providing powerful selectivity tuning by adjusting mobile phase pH and ionic strength.[4][5] | Method development can be more complex due to the multiple variables. |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on a polar stationary phase[6] | Effective for highly polar isomers that are poorly retained in reversed-phase mode.[7][8][9] | Requires high organic content in the mobile phase; may not be suitable for all isomers. |
Pillar 2: The Art of Mobile Phase Optimization
If the stationary phase is the stage, the mobile phase is the director of the separation. For ionizable compounds like benzoic acids, mobile phase pH is the most powerful tool for manipulating retention and selectivity.
The Critical Role of pH
Benzoic acids are weak acids. The pH of the mobile phase, relative to the analyte's pKa, dictates whether the molecule is in its neutral (protonated) or ionized (deprotonated) state.[10]
-
At pH < pKa: The acid is primarily in its neutral, more hydrophobic form. It will be more strongly retained on a reversed-phase column.
-
At pH > pKa: The acid is primarily in its ionized, more polar form (benzoate anion). It will be less retained on a reversed-phase column and elute earlier.[11]
Slight differences in the pKa values of isomers can be amplified by carefully controlling the mobile phase pH to be near the pKa, maximizing differences in their ionization state and, consequently, their chromatographic retention.[12]
Caption: Impact of mobile phase pH on the ionization state and retention of a benzoic acid in reversed-phase HPLC.
Organic Modifier and Buffer Selection
-
Acetonitrile (ACN) vs. Methanol (MeOH): ACN is generally a stronger solvent than MeOH in reversed-phase HPLC and often provides sharper peaks. However, switching between ACN and MeOH can significantly alter selectivity due to differences in their dipole moments and ability to engage in hydrogen bonding. It is a valuable parameter to screen during method development.[13][14]
-
Buffers: Using a buffer is essential to maintain a stable pH and ensure reproducible retention times.
-
Ammonium Acetate/Formate: Volatile buffers that are ideal for mass spectrometry (MS) detection.[15]
-
Phosphate: A non-volatile buffer suitable for UV detection, offering excellent buffering capacity.
-
Buffer Concentration: Typically in the range of 5-20 mM. Higher concentrations can affect retention, especially in mixed-mode or ion-exchange chromatography.[15]
-
Pillar 3: Enhancing Resolution with Advanced Technology
For particularly challenging separations, leveraging modern advancements in LC technology can be the key to success.
UPLC/UHPLC vs. Traditional HPLC
Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) utilizes columns packed with sub-2 µm particles. While traditional HPLC remains a robust technique, UPLC offers significant advantages for isomer separation.[16][17]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography) |
| Particle Size | 3 - 5 µm | < 2 µm[18] |
| Operating Pressure | Lower (up to 6,000 psi)[17] | Much Higher (up to 15,000 psi or more)[18][19] |
| Resolution | Good | Superior; narrower peaks and better separation of closely eluting compounds.[20] |
| Analysis Time | Longer | Significantly faster run times.[16] |
| Sensitivity | Standard | Higher, due to sharper, more concentrated peaks.[18][20] |
| Solvent Consumption | Higher | Lower per analysis.[16] |
The enhanced resolving power of UPLC can often mean the difference between partial co-elution and baseline separation for difficult isomer pairs.[19]
Experimental Protocols: A Systematic Approach
A structured workflow is critical for efficient method development. This protocol provides a self-validating system where each step informs the next.
Caption: A systematic workflow for HPLC method development for isomeric compounds.
Step-by-Step Methodology
1. Initial Column & Mobile Phase Screening
-
Objective: To quickly assess the potential of different stationary phases.
-
Protocol:
-
Select two or three columns with diverse selectivities (e.g., a C18, a PFP, and a Mixed-Mode WAX column).
-
Prepare a mobile phase A consisting of 0.1% formic acid in water and a mobile phase B of 0.1% formic acid in acetonitrile. This starting pH of ~2.7 ensures the benzoic acids are fully protonated.
-
Run a fast, generic gradient on each column (e.g., 5% to 95% B over 5 minutes).
-
Analysis: Compare the chromatograms. Does any column show partial separation or a change in elution order? The column providing the most "action" is your best candidate for further optimization.
-
2. Mobile Phase pH Optimization
-
Objective: To exploit small pKa differences between isomers to improve selectivity.
-
Protocol:
-
Using the most promising column from Step 1, prepare buffered mobile phases at three different pH levels. For example:
-
pH 3.0 (Ammonium Formate Buffer)
-
pH 4.5 (Ammonium Acetate Buffer)[21]
-
pH 6.0 (Ammonium Acetate Buffer)
-
-
For each pH condition, re-run the generic gradient.
-
Analysis: Carefully observe the changes in retention time and, most importantly, the selectivity (spacing) between the isomer peaks. A pH that increases the distance between your critical pair is the one to pursue.
-
3. Gradient Optimization
-
Objective: To achieve baseline resolution of all isomers in the shortest reasonable time.
-
Protocol:
-
Using the best column and pH combination, focus on the gradient profile.
-
If peaks are crowded at the beginning, add an isocratic hold at the initial low %B.
-
If peaks are crowded at the end, decrease the gradient slope (e.g., change from 5-95% over 5 minutes to 30-70% over 10 minutes). This gives the isomers more time to interact with the stationary phase and resolve.
-
Analysis: The goal is to achieve a resolution (Rs) value of >1.5 for all adjacent peaks, which indicates baseline separation.
-
4. Final Method and Verification
-
Once an optimized method is established, its robustness should be verified by making small, deliberate changes to parameters like pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%) to ensure the separation is not compromised.
Conclusion
Developing a successful HPLC method for halogenated benzoic acid isomers is an exercise in strategic, evidence-based science. It requires moving beyond a one-size-fits-all C18 approach and embracing the diverse selectivities offered by modern stationary phases like PFP and Mixed-Mode columns. The single most influential parameter is the mobile phase pH, which acts as a powerful lever to manipulate the retention of these ionizable compounds. By combining thoughtful column selection with meticulous mobile phase optimization and leveraging the power of UPLC/UHPLC technology, researchers can confidently resolve even the most challenging isomeric mixtures, ensuring data integrity and accuracy in their analytical results.
References
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A Comparative Guide to the Reactivity of 2-Bromo vs. 5-Chloro Substituents in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of substituents on an aromatic ring can dramatically influence the outcome of a catalytic reaction. This guide offers an in-depth comparison of the reactivity of 2-bromo and 5-chloro substituents in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and development. Understanding the nuanced differences in their reactivity is paramount for rational catalyst selection, reaction optimization, and the efficient synthesis of complex molecular targets.
The Fundamental Difference: C-Br vs. C-Cl Bond Activation
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is primarily dictated by the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] A lower BDE means that less energy is required to cleave the C-Br bond during the crucial oxidative addition step, where the palladium catalyst inserts itself into the C-X bond.[1]
-
Oxidative Addition Kinetics: The rate of oxidative addition is typically faster for aryl bromides than for aryl chlorides.[1][3] This is attributed to the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center.[1][4] Quantum chemical studies have further revealed that the enhanced reactivity of heavier halogens stems from a more stabilizing electrostatic interaction between the catalyst and the substrate.[4][5]
While practical catalytic transformations with aryl chlorides can be challenging, they are highly desirable due to the lower cost and wider availability of the starting materials.[6] Recent advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the viability of using aryl chlorides in a variety of cross-coupling reactions.[2][7]
Electronic and Steric Effects: The Influence of Substituent Position
The position of the halogen substituent on the aromatic ring introduces electronic and steric factors that can either enhance or diminish reactivity. Comparing a 2-bromo and a 5-chloro substituent on a generic aromatic ring (e.g., a pyridine or benzene derivative) highlights these effects.
-
Electronic Effects: The electronic nature of other substituents on the ring can significantly impact the reactivity of the C-X bond. Electron-withdrawing groups can increase the electrophilicity of the aryl halide, potentially accelerating the oxidative addition step.[8] Conversely, electron-donating groups can have the opposite effect.[9] In a Suzuki-Miyaura coupling, for instance, aryl halides with weak electron-withdrawing groups have been shown to exhibit better reactivity than those with strong electron-withdrawing or electron-donating groups, as the rate-determining step can shift from oxidative addition to transmetalation.[9]
-
Steric Hindrance: The proximity of a substituent to the reaction center can create steric hindrance, which can impede the approach of the bulky catalyst complex.[10] A substituent at the 2-position (ortho) will exert a greater steric influence than a substituent at the 5-position (meta). This steric congestion can disfavor the oxidative addition step.[11] However, in some cases, bulky ligands are intentionally used to facilitate challenging coupling reactions, particularly with sterically hindered substrates.[7][10] The development of specialized ligands, such as arsa-Buchwald ligands, has been shown to be effective for sterically hindered substrates by facilitating the transmetalation step due to the longer arsenic-palladium bond.[10]
Experimental Comparison: Suzuki-Miyaura Coupling
To provide a practical comparison, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction comparing the reactivity of a 2-bromo-substituted aryl compound and a 5-chloro-substituted analog.
Table 1: Hypothetical Reactivity Comparison in Suzuki-Miyaura Coupling
| Parameter | 2-Bromo Substrate | 5-Chloro Substrate | Rationale |
| Reaction Rate | Faster | Slower | Lower C-Br bond dissociation energy and faster oxidative addition kinetics.[1] |
| Reaction Yield (under standard conditions) | Higher | Lower | More efficient conversion due to lower activation energy for C-Br bond cleavage.[1] |
| Optimal Reaction Temperature | Lower | Higher | Higher energy input is required to activate the stronger C-Cl bond.[12] |
| Catalyst Loading | Lower | Higher | A higher concentration of the active catalyst may be needed to achieve a reasonable reaction rate with the less reactive aryl chloride.[12] |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., Buchwald or RuPhos type ligands) | Specialized ligands are often necessary to promote the oxidative addition of the less reactive aryl chloride.[7][8] |
Experimental Protocol: A Comparative Kinetic Study
This protocol outlines a method for comparing the reaction rates of a 2-bromo and a 5-chloro substituted aromatic compound in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-substituted aryl compound
-
5-Chloro-substituted aryl compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Dodecane)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks, add the respective aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Solvent and Standard: Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of water) and the internal standard (0.5 mmol) to each flask.
-
Reaction Initiation: Place both flasks in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring.
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching and Extraction: Quench the aliquot with water and extract the organic components with diethyl ether. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the samples by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the starting material and the formation of the product relative to the internal standard.
-
Data Plotting: Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.
Caption: Workflow for the comparative kinetic study.
Visualizing the Catalytic Cycle and Substituent Effects
The following diagrams illustrate the key steps in a palladium-catalyzed cross-coupling reaction and the factors influencing the reactivity of the 2-bromo and 5-chloro substituents.
Caption: Generalized catalytic cycle for cross-coupling.
Caption: Steric and electronic effects of substituents.
Conclusion and Future Perspectives
The choice between a 2-bromo and a 5-chloro substituent in a catalytic cross-coupling reaction is a critical decision that balances reactivity with substrate availability and cost. While bromides are generally more reactive due to their lower C-Br bond dissociation energy and faster oxidative addition kinetics, recent advances in catalyst and ligand design have made the use of less reactive but more economical chlorides increasingly feasible.[1] Steric hindrance at the 2-position can present a significant challenge, but can also be exploited for selective transformations with the appropriate catalytic system.
For drug development professionals, a thorough understanding of these substituent effects is crucial for designing efficient and scalable synthetic routes. Future research will likely focus on the development of even more active and versatile catalysts that can activate C-Cl bonds under milder conditions, further expanding the synthetic chemist's toolkit.
References
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Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. MDPI. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2024, August 27). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
-
University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
-
ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Request PDF. [Link]
-
Journal of the American Chemical Society. (2024, July 3). Oxidative Additions of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]
-
PMC - NIH. (n.d.). Substituent Effects on the Electrochemistry and Electronic Coupling of Terphenyl-Bridged Cyclometalated Ruthenium–Amine Conjugated Complexes. [Link]
-
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Nature. (2020, September 24). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. [Link]
-
MDPI. (2023, July 17). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. [Link]
-
ResearchGate. (2025, October 18). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
IR spectroscopy characteristic peaks for 2-Bromo-5-chloro-3-fluorobenzoic acid
Executive Summary
Molecule: 2-Bromo-5-chloro-3-fluorobenzoic acid (CAS: 1529288-48-9) Application: Critical intermediate in the synthesis of fluoroacridines and indole-based therapeutics. The Challenge: Differentiating this specific regioisomer from its potential synthetic impurities (e.g., 2-bromo-4-chloro- or 6-chloro- isomers) during scale-up.
This guide provides a technical breakdown of the infrared (IR) spectral characteristics of 2-Bromo-5-chloro-3-fluorobenzoic acid. Unlike simple purity assays (HPLC), IR spectroscopy offers a rapid, solid-state "fingerprint" method essential for verifying isomeric identity before committing to expensive downstream coupling reactions.
Part 1: Theoretical Framework & Spectral Prediction
As a Senior Application Scientist, I must emphasize that while literature data exists for simple benzoates, highly substituted scaffolds like this require "First Principles" interpretation. The steric bulk of the ortho-bromo group and the inductive effects of the meta-chloro and meta-fluoro groups create a unique spectral signature.
Structural Impact on Vibrational Modes[1]
-
Ortho-Effect (2-Bromo): The bulky bromine atom at the 2-position forces the carboxylic acid group out of planarity with the benzene ring. This reduces conjugation, typically shifting the Carbonyl (C=O) stretch to a slightly higher wavenumber compared to unsubstituted benzoic acid.
-
Inductive Effects (3-F, 5-Cl): Both halogens are electron-withdrawing. This strengthens the C=O bond (increasing frequency) but weakens the O-H bond strength in the dimer network.
-
Fingerprint Region: The 1,2,3,5-substitution pattern leaves only two aromatic protons (H4 and H6), creating a distinct out-of-plane (oop) bending pattern crucial for distinguishing it from isomers.
Diagram 1: Spectral Feature Assignment Logic
This diagram maps the physical structure of the molecule to its expected vibrational outcomes.
Caption: Logical mapping of structural moieties to specific infrared vibrational zones.
Part 2: Comparative Analysis (Methodology Guide)
Why use IR when NMR exists? In a drug development workflow, speed and cost-efficiency are paramount.
| Feature | IR Spectroscopy | 1H NMR | HPLC-UV |
| Primary Utility | Rapid Identification (Fingerprint) | Structural Elucidation | Purity Quantification |
| Isomer Differentiation | High (Distinct Fingerprint region) | High (Coupling constants) | Low (Unless standards exist) |
| Sample State | Solid (ATR/KBr) - Non-destructive | Solution (Deuterated solvent) | Liquid (Mobile phase) |
| Time per Run | < 1 Minute | 10-30 Minutes | 15-45 Minutes |
| Cost per Sample | Low | High | Medium |
| Limit of Detection | ~1-5% Impurity | ~0.1% Impurity | <0.05% Impurity |
Scientist's Insight: Use IR as the "Gatekeeper" at the reactor. If the crude solid doesn't match the reference IR fingerprint (specifically in the 600-900 cm⁻¹ region), do not waste time on NMR or HPLC. Re-work the crystallization.
Part 3: Characteristic Peak Assignments
The following table synthesizes data from structural analogs (such as 2-bromo-5-chlorobenzoic acid) and standard spectroscopic shifts for poly-halogenated aromatics.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Causality / Notes |
| Carboxylic Acid | O-H Stretch | 2500 – 3300 | Broad, Med | Very broad due to strong intermolecular hydrogen bonding (dimer formation). |
| Carbonyl | C=O[1][2][3][4][5] Stretch | 1690 – 1715 | Strong, Sharp | Shifted higher than typical benzoic acid (1680) due to electron-withdrawing F/Cl and ortho-Br steric twisting. |
| Aromatic Ring | C=C Stretch | 1560 – 1600 | Medium | Ring skeletal vibrations. Often appears as a doublet. |
| Aromatic Ring | C=C Stretch | 1450 – 1480 | Medium | Secondary ring breathing mode. |
| C-F Bond | C-F Stretch | 1200 – 1250 | Strong | The C-F bond is highly polar, resulting in a very intense absorption band. |
| C-O Bond | C-O Stretch | 1280 – 1300 | Strong | Acid C-O stretch. Often overlaps with C-F region; look for broadening. |
| C-H (Aromatic) | In-plane Bend | 1000 – 1100 | Weak | Less diagnostic. |
| C-H (Aromatic) | Out-of-Plane (oop) | 860 – 900 | Strong | Critical for Isomers. Corresponds to isolated H atoms or meta-substitution patterns. |
| C-Cl Bond | C-Cl Stretch | 700 – 750 | Medium/Strong | Characteristic region for chloro-aromatics. |
| C-Br Bond | C-Br Stretch | 500 – 600 | Medium | Often at the limit of standard IR (requires far-IR for definitive assignment). |
Note on Polymorphism: Halogenated benzoic acids are prone to polymorphism (different crystal packing). If your C=O peak splits or shifts by 5-10 cm⁻¹ between batches, verify if you have isolated a different polymorph before assuming chemical impurity.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this Standard Operating Procedure (SOP).
Method: Attenuated Total Reflectance (ATR) FTIR
Preferred over KBr pellets for speed and lack of moisture interference.
-
Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background scan shows <0.05% noise in the 2000-2500 cm⁻¹ region.
-
Sample Prep:
-
Take ~5 mg of dry 2-Bromo-5-chloro-3-fluorobenzoic acid.
-
Validation Step: Ensure the sample is a fine powder. Large crystals cause poor contact and weak spectra. Grind lightly in a mortar if necessary.
-
-
Acquisition:
-
Place sample on crystal. Apply high pressure (clamp).
-
Scan Range: 4000 – 450 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32.
-
-
Data Processing: Apply baseline correction. Identify the Carbonyl peak (approx 1700 cm⁻¹) as the internal standard for intensity normalization.
Diagram 2: QC Decision Workflow
This workflow illustrates how to use the data generated above.
Caption: Decision tree for using IR data as a Gateway Quality Control step.
Part 5: Troubleshooting & Common Pitfalls
-
The "Wet" Spectrum:
-
The "Crushed" Spectrum:
-
The "Phantom" Peak:
References
-
NIST Chemistry WebBook. 2-Bromo-5-chlorobenzoic acid IR Spectrum.[9] National Institute of Standards and Technology.[9] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for characteristic group frequencies).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid (Isomer Analog). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. 2-Bromo-5-chloro-3-fluorobenzoic acid Product Page. Merck KGaA. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. srd.nist.gov [srd.nist.gov]
- 5. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjournalofphysics.com [asianjournalofphysics.com]
- 7. orgsyn.org [orgsyn.org]
- 8. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. 2-Bromo-5-chlorobenzoic acid [webbook.nist.gov]
Purity Assay Standards for 2-Bromo-5-chloro-3-fluorobenzoic Acid: A Comparative Technical Guide
Executive Summary
2-Bromo-5-chloro-3-fluorobenzoic acid (CAS: 1529288-48-9 / 2096419-74-8) acts as a critical halogenated scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its tri-halogenated core renders it susceptible to specific regioisomeric impurities during synthesis (e.g., isomer scrambling during halogenation) that traditional acid-base titration cannot detect.
This guide evaluates three purity assay standards: HPLC-UV (High-Performance Liquid Chromatography) , qNMR (Quantitative Nuclear Magnetic Resonance) , and Potentiometric Titration .
The Verdict:
-
For Routine QC: Use HPLC-UV . It is the only method capable of resolving regioisomers and dehalogenated impurities.
-
For Reference Standard Certification: Use qNMR .[1] It provides SI-traceable absolute purity (mass fraction) without requiring an identical reference standard.
-
For Bulk Raw Material: Use Titration only as a gross check for salt content or moisture, never for specific purity.
Part 1: Comparative Analysis & Decision Matrix
Performance Metrics Comparison
The following data synthesizes performance characteristics based on validated protocols for halogenated benzoic acids.
| Feature | Method A: HPLC-UV | Method B: 1H-qNMR | Method C: Potentiometric Titration |
| Primary Output | Chromatographic Purity (% Area) & Assay (% w/w)* | Absolute Assay (% w/w) | Total Acid Content (% w/w) |
| Specificity | High (Resolves isomers) | High (Structural confirmation) | Low (Cannot distinguish isomers) |
| Precision (RSD) | < 0.5% | < 1.0% | < 0.2% |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~100 µg/mL | N/A (Macro method) |
| Reference Standard | Required (Must be >99% pure) | Internal Standard (e.g., Maleic Acid) | Primary Standard (e.g., KHP) |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
*Note: HPLC Assay (% w/w) requires an external standard with a known purity factor.
Decision Logic Pathway
The choice of method depends strictly on the stage of drug development and the availability of a reference standard.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on resource availability and impurity profile risks.
Part 2: Technical Deep Dive & Protocols
Method A: HPLC-UV (The Specificity Standard)
Why it works: The tri-halogenated ring is highly hydrophobic but the carboxylic acid group is ionizable. By suppressing ionization using an acidic mobile phase, we increase retention on a C18 column, allowing separation from more polar dehalogenated impurities.
Critical Mechanism:
-
Mobile Phase pH: Must be maintained at pH < 2.5 (using Phosphoric Acid or TFA) to keep the benzoic acid protonated (
). If the pH is neutral, the compound ionizes, eluting in the void volume with no separation.
Experimental Protocol
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30%
80% B (Linear ramp) -
15-18 min: 80% B (Wash)
-
18.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (Max absorption for halogenated aromatics) and 210 nm (Universal).
-
Sample Diluent: 50:50 Water:ACN.
Validation Criteria:
-
Tailing Factor: Must be < 1.5 (Acidic mobile phase ensures sharp peaks).
-
Resolution: > 2.0 between the main peak and the nearest regioisomer (typically 2-Bromo-3-chloro... variants).
Method B: 1H-qNMR (The Absolute Reference)
Why it works: qNMR measures the molar ratio of the analyte protons to an Internal Standard (IS) protons. It does not require a reference standard of the analyte itself, making it ideal for establishing the purity of the first batch of 2-Bromo-5-chloro-3-fluorobenzoic acid.
Internal Standard Selection:
-
Maleic Acid: Excellent for DMSO-d6 solubility; distinct singlet peak at
6.2 ppm, typically clear of aromatic regions. -
1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Good for non-polar solvents, but less ideal here due to solubility issues with the benzoic acid moiety.
Experimental Protocol
-
Solvent: DMSO-d6 (Ensures full solubility of the carboxylic acid).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Preparation:
-
Weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) directly into the NMR tube or a mixing vial. Precision weighing (0.01 mg) is critical. -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1):
60 seconds (Must be to ensure full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
- : Integral area
- : Number of protons (1 for aromatic proton of interest, 2 for Maleic acid)
- : Molecular weight
- : Mass weighed
- : Purity (mass fraction)
Method C: Potentiometric Titration
Why it works: The carboxylic acid group is weakly acidic. Titration with a strong base (NaOH) provides a stoichiometric measure of total acid content.
Risk: It cannot distinguish between 2-Bromo-5-chloro-3-fluorobenzoic acid (MW 253.45) and a regioisomer (MW 253.45). Both consume 1 equivalent of NaOH. It yields a "false high" purity if acidic impurities are present.
Experimental Protocol
-
Titrant: 0.1 N NaOH (Standardized against KHP).
-
Solvent: 50 mL Ethanol (neutralized).
-
Procedure:
-
Dissolve 200 mg of sample in Ethanol.
-
Titrate potentiometrically using a glass pH electrode.
-
Determine endpoint via the second derivative method.
-
Part 3: Workflow Visualization
Method Validation Workflow (HPLC)
To ensure the HPLC method is robust enough for drug development standards (ICH Q2), follow this validation loop.
Figure 2: ICH Q2 Validation workflow. Specificity is the "gatekeeper" step; if the method cannot separate the 2-Bromo isomer from 3-Bromo impurities, the validation stops.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BIPM, NIM, NMIJ. (2023). Guidance for the use of Benzoic Acid as an Internal Standard for qNMR.Link
-
BenchChem. (2025).[3] Comparative Guide to Purity Analysis of Synthesized Benzoic Acid Derivatives.Link
-
NIST. (2024). Certificate of Analysis: Benzoic Acid (Standard Reference Material).Link
-
Sigma-Aldrich. (2024). 2-Bromo-5-chloro-3-fluorobenzoic acid Product Specification & Analysis.Link
Sources
Safety Operating Guide
2-Bromo-5-chloro-3-fluorobenzoic acid proper disposal procedures
Topic: 2-Bromo-5-chloro-3-fluorobenzoic Acid Proper Disposal Procedures
Executive Summary: The Imperative of Controlled Destruction
Disposal of 2-Bromo-5-chloro-3-fluorobenzoic acid (CAS: 1529288-48-9) is not merely a matter of pH neutralization; it is a critical control point in the chemical lifecycle.[1] As a poly-halogenated aromatic compound, this substance poses distinct environmental risks—specifically the potential formation of persistent organic pollutants (POPs) or toxic dioxin/furan precursors if subjected to improper thermal treatment or uncontrolled chemical reactions.[1]
The Core Directive: Do NOT dispose of this compound via municipal drainage systems, even after neutralization.[1] The stable halogenated aromatic ring requires High-Temperature Incineration (HTI) with flue gas scrubbing to ensure complete mineralization and capture of corrosive acid gases (HBr, HCl, HF).[1]
Chemical Hazard & Waste Profile
Effective disposal begins with accurate characterization.[1] This table consolidates the physical and regulatory data necessary for completing waste manifests.[1]
| Parameter | Specification | Operational Implication |
| CAS Number | 1529288-48-9 | Unique identifier for waste profiling.[1] |
| Molecular Formula | C₇H₃BrClFO₂ | Contains Bromine, Chlorine, and Fluorine .[1][2][3] |
| Physical State | Solid (Powder) | Requires sift-proof packaging; dust inhalation hazard.[1] |
| Acidity (pKa) | ~2.5 - 3.5 (Predicted) | Corrosive in solution.[1] Incompatible with strong bases and oxidizers.[1][3] |
| RCRA Status | Non-Listed* | Not P/U listed, but may exhibit D002 (Corrosivity) if in aqueous solution < pH 2.[1] |
| Primary Hazard | Irritant (Skin/Eye/Resp) | PPE (Nitrile gloves, N95/P100 respirator) required during waste transfer.[1] |
| Disposal Method | Destructive Incineration | Must be sent to a TSDF (Treatment, Storage, and Disposal Facility).[1] |
Pre-Disposal Handling & Segregation Protocol
Scientific Rationale: Segregation is the primary defense against "uncontrolled lab pack reactions."[1] Halogenated acids must be isolated because their accidental mixture with oxidizers (e.g., Nitric Acid) can generate toxic halogen gases (Cl₂, Br₂), while mixture with ketones (e.g., Acetone) under acidic conditions can lead to exothermic condensation reactions.[1]
Step-by-Step Segregation Workflow
-
Isolation: Designate a specific "Halogenated Solid Waste" container. Do not mix with non-halogenated organic acids (like acetic acid) if possible, to minimize the volume of expensive halogenated waste streams.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1] Glass is acceptable but poses a breakage risk; metal containers are strictly prohibited due to potential corrosion from hydrolysis-derived acid vapors.[1]
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[1]
-
Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Corrosive."[1]
-
Operational Disposal Workflow (Decision Logic)
The following logic gate ensures the compound is routed to the correct destruction path based on its physical state (Pure Solid vs. Solution).
Figure 1: Decision matrix for the segregation and disposal of halogenated benzoic acid derivatives, prioritizing incineration pathways.
Detailed Procedures
Protocol A: Solid Waste (Pure Compound & Debris)[1]
-
Context: Expired shelf stock, contaminated spatulas, weighing paper.[1]
-
Procedure:
-
Collect solids in a clear, sealable polyethylene bag (minimum 4-mil thickness).
-
Place the sealed bag inside a secondary HDPE container (e.g., a white bucket with a screw-top lid).
-
Add approximately 1 inch of absorbent material (vermiculite) to the bottom of the secondary container to cushion and absorb potential leachates.
-
Critical Check: Ensure no oxidizing solids (e.g., permanganates) are present in the same pail.[1]
-
Protocol B: Liquid Waste (Reaction Mixtures)
-
Context: Mother liquors or HPLC waste containing the compound.[1]
-
Procedure:
-
Adjust pH to neutral (pH 6-8) using a dilute base (Sodium Bicarbonate) only if the solvent system allows it and no exothermic incompatibility exists.[1] This reduces the immediate corrosive hazard to the container.[1]
-
Transfer to a "Halogenated Solvent" carboy.[1] Even if the bulk solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated/chlorinated/brominated solute often necessitates classifying the entire mixture as halogenated waste to ensure the incinerator is equipped to handle the acid gases generated [1].[1]
-
Do not overfill: Leave 10% headspace for vapor expansion.[1]
-
Emergency Response: Spills & Exposure
In the event of a spill, immediate containment is required to prevent environmental migration.[1]
-
Small Spill (< 50g):
-
Isolate: Evacuate the immediate area.
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[1][4] Wear a dust mask if powder is airborne.[1]
-
Neutralize/Absorb: Cover the spill with a specialized acid neutralizer (e.g., sodium carbonate/calcium carbonate mixture) or an inert absorbent (vermiculite).[1]
-
Collect: Sweep carefully into a disposable scoop and place in the solid waste container. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered, as static can ignite dust clouds.[1]
-
Clean: Wash the surface with soap and water; collect the rinsate as hazardous liquid waste.[1]
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] EPA530-F-11-003.[1] Washington, DC.[1] [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Bromo-5-chloro-2-fluorobenzoic acid (Structural Analog Safety Data).[1][Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][5][6] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-5-chloro-3-fluorobenzoic acid
Topic: Personal protective equipment for handling 2-Bromo-5-chloro-3-fluorobenzoic acid Content Type: Technical Safety & Operational Guide Audience: Researchers, Process Chemists, and HSE Managers
Executive Safety Summary
Compound Class: Poly-halogenated Benzoic Acid Derivative Primary Hazards: Corrosive/Irritant (Acidic), Respiratory Sensitizer (Dust), Bio-accumulative Potential (Halogenated).
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer (2-Bromo-5-chloro-3-fluorobenzoic acid) may be limited in public repositories, its structure dictates a strict safety protocol. We apply the "Read-Across" Toxicology Principle : structurally similar halogenated benzoic acids consistently exhibit Skin Irritation (Category 2) , Serious Eye Irritation (Category 2A/1) , and Specific Target Organ Toxicity (Respiratory Tract, Category 3) .
The Critical Risk: The combination of an acidic proton (pKa ~3.0–3.5) and high lipophilicity (due to F, Cl, and Br atoms) increases the potential for dermal absorption compared to non-halogenated benzoic acids. Standard "lab coat and glasses" protocols are insufficient.
PPE Matrix & Technical Justification
The following PPE selection is based on preventing the specific mechanism of injury: acid hydrolysis on mucosal membranes and dermal uptake.
| Body Area | Recommended PPE | Technical Justification (The "Why") |
| Respiratory | Primary: Fume Hood (Face velocity >0.5 m/s)Secondary: N95/P100 Respirator (if outside hood) | Dust Hazard: Benzoic acid derivatives sublime and form micronized dusts easily. Inhalation leads to immediate bronchial acidification and spasms. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Acidic Corrosivity: Safety glasses leave gaps. Dust entry causes rapid dissolution in tear fluid, creating a localized acidic solution (pH <3) on the cornea. |
| Dermal (Hands) | Nitrile Gloves (Double-gloved or High-Thickness >0.11mm) | Permeation Risk: The Fluorine atom increases lipophilicity, potentially accelerating transport across the skin barrier compared to standard organic acids. |
| Body | Lab Coat (Buttoned, long sleeve) + Chemical Apron | Particulate Accumulation: Static charge often causes halogenated powders to "jump" and cling to fabrics, creating a secondary exposure source later. |
Safe Handling Protocol: The "Zero-Dust" Workflow
This protocol minimizes the generation of airborne particulates, the primary vector for exposure.
Phase 1: Preparation & Weighing
-
Static Elimination: Use an anti-static gun or wipe on the weighing spatula and boat. Poly-halogenated compounds are prone to high static charge.
-
The "Draft Shield" Rule: Always weigh inside a balance draft shield within a fume hood.
-
Solvent Selection: If preparing a stock solution, prefer DMSO or Methanol . Note: DMSO enhances skin permeability; if using DMSO, upgrade glove standard to "Chemically Resistant" (e.g., Silver Shield) or change Nitrile immediately upon splash.
Phase 2: Reaction Setup
-
Addition Order: Add the solid acid to the solvent, not vice-versa, to prevent "puffing" of dry powder into the air.
-
Acid Scavenging: If using this reagent in an amidation or coupling reaction, ensure a base (e.g., DIPEA, TEA) is present to neutralize the acidic proton immediately, reducing volatility.
Emergency Response Logic
In the event of exposure, immediate neutralization is dangerous. Dilution is the only safe first step.
-
Eye Contact: Flush for 15 minutes minimum .[1][2][3][4] The presence of Fluorine requires vigilance; while not HF, the hydrolysis can be stubborn.
-
Skin Contact: Wash with soap and water.[3][4][5][6] Do not use alcohol wipes, as alcohols can increase the solubility of the halogenated ring and drive it deeper into the dermis.
Waste Disposal & Deactivation
Crucial Warning: Do NOT dispose of this compound in standard "Organic Waste" if your facility separates Halogenated vs. Non-Halogenated waste.
-
Classification: Halogenated Organic Acid Waste.
-
Reasoning: Incineration of this compound generates HBr, HCl, and potentially HF. It must be sent to a facility equipped with wet scrubbers to handle these acid gases.
-
In-Lab Deactivation (Small Scale <1g):
-
Dissolve in a combustible solvent (Acetone/Ethanol).
-
Add dilute NaOH until pH > 10 (Forms the sodium salt: Sodium 2-bromo-5-chloro-3-fluorobenzoate).
-
Dispose of as Halogenated Solvent Waste .
-
Visual Safety Workflow (DOT Diagram)
The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Stop" points where PPE must be verified.
Figure 1: Operational safety logic flow for handling poly-halogenated benzoic acids, prioritizing engineering controls before PPE.
References
-
Loba Chemie. (2018).[7] Material Safety Data Sheet: 2-Chloro-5-bromobenzoic acid. Retrieved from [Link]
-
AgroParisTech. (n.d.). Liquid Waste Disposal Guidelines: Halogenated vs Non-Halogenated. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
